2-Bromo-3,4-dimethoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFRHSRQIKGLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347167 | |
| Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55171-60-3 | |
| Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 2-Bromo-3,4-dimethoxybenzaldehyde
Executive Summary
2-Bromo-3,4-dimethoxybenzaldehyde (CAS: 55171-60-3) is a specialized halogenated aromatic aldehyde used primarily as a regiochemical building block in the synthesis of complex isoquinoline alkaloids, polyphenols, and pharmacologically active phenethylamines.[1][2] Unlike its more common isomer, 6-bromo-3,4-dimethoxybenzaldehyde (6-bromoveratraldehyde), the 2-bromo isomer features a "crowded" substitution pattern where the bromine atom is positioned between the aldehyde and the methoxy group. This unique steric arrangement makes it a critical intermediate for accessing 2,3,4-trisubstituted scaffolds via directed ortho-metalation (DoM) strategies, offering distinct structure-activity relationship (SAR) profiles in drug discovery, particularly for TRPV3 inhibitors and antimicrobial agents.
Part 1: Chemical Identity & Structural Analysis[2]
The molecule is characterized by a benzene ring substituted with an aldehyde group at position 1, a bromine atom at position 2, and methoxy groups at positions 3 and 4. The proximity of the bromine to the carbonyl group introduces significant steric strain and alters the electronic environment of the aldehyde, influencing its reactivity in condensation reactions.
Identification Data
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-Bromoveratraldehyde; o-Bromoveratraldehyde |
| CAS Registry Number | 55171-60-3 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| SMILES | COC1=C(C(=C(C=C1)C=O)Br)OC |
| InChI Key | BWFRHSRQIKGLLM-UHFFFAOYSA-N |
Structural Distinction Note
Critical Alert: Researchers often confuse this compound with 6-bromo-3,4-dimethoxybenzaldehyde (CAS 6948-30-7).
-
2-Bromo Isomer (Target): Br is at C2 (ortho to CHO, ortho to 3-OMe). Access requires directed synthesis.
-
6-Bromo Isomer (Common): Br is at C6 (ortho to CHO, meta to 4-OMe). Access is via direct electrophilic bromination.
Part 2: Physical Characterization
The physical properties of this compound reflect its high crystallinity and lipophilic nature.
| Property | Value | Condition/Note |
| Appearance | White to pale yellow crystalline powder | Recrystallized from EtOH/Hexane |
| Melting Point | 82 – 85 °C | Distinct from 6-bromo isomer (~150°C) |
| Boiling Point | ~320 °C (Predicted) | Decomposes at high T |
| Solubility | Soluble | Dichloromethane, Ethyl Acetate, DMSO, Methanol |
| Solubility | Insoluble | Water (Cold) |
| Density | 1.5±0.1 g/cm³ | Predicted |
Part 3: Synthesis & Chemical Reactivity
Regiodivergent Synthesis Strategy
The synthesis of the 2-bromo isomer is non-trivial because direct bromination of veratraldehyde yields the 6-bromo product due to the directing effects of the methoxy groups and the steric accessibility of the C6 position. To install the bromine at C2, a Directed Ortho Metalation (DoM) strategy is required.
Mechanism:
-
Protection: The aldehyde is protected as an acetal or imine to prevent nucleophilic attack and to serve as a Directed Metalation Group (DMG).
-
Lithiation: Treatment with n-butyllithium (n-BuLi) results in lithiation at C2. This position is favored due to the "cooperative directing effect" of the acetal (at C1) and the methoxy group (at C3), which both stabilize the lithium intermediate.
-
Bromination: Quenching the lithiated species with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or CBr₄).
-
Deprotection: Acidic hydrolysis restores the aldehyde functionality.
Visualization of Synthesis Pathways
The following diagram illustrates the divergent pathways from veratraldehyde.
Caption: Regiodivergent synthesis showing Direct Bromination yielding the 6-isomer vs. Directed Ortho Metalation yielding the target 2-isomer.
Experimental Protocol: Synthesis via DoM
Objective: Synthesis of this compound from Veratraldehyde.
-
Acetal Formation:
-
Reflux veratraldehyde (10 g, 60 mmol) with ethylene glycol (4.5 g, 72 mmol) and catalytic p-TsOH in toluene (150 mL) using a Dean-Stark trap until water evolution ceases (~4 h).
-
Wash with NaHCO₃, dry (MgSO₄), and concentrate to yield the acetal.[3]
-
-
Lithiation:
-
Dissolve the acetal (5 g, ~24 mmol) in anhydrous THF (50 mL) under Argon.
-
Cool to -78 °C .
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min.
-
Note: The solution typically turns yellow/orange. Stir for 1 h at -78 °C to ensure C2 deprotonation.
-
-
Bromination:
-
Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) or CBr₄ dropwise at -78 °C.
-
Allow the mixture to warm to room temperature (RT) over 2 h.
-
-
Hydrolysis:
-
Quench with 10% HCl (30 mL) and stir vigorously for 2 h at RT to cleave the acetal.
-
-
Workup:
-
Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.
-
Recrystallize from Ethanol/Hexane to yield This compound as white needles (Yield ~65-75%).
-
Part 4: Applications in Drug Discovery
This intermediate is a versatile "linchpin" molecule. The aldehyde allows for carbon chain extension, while the bromine serves as a handle for cross-coupling.
Key Reaction Pathways
-
Suzuki-Miyaura Coupling: The C2-Br bond is sterically hindered but reactive under palladium catalysis (e.g., Pd(dppf)Cl₂), allowing the synthesis of biaryl systems (e.g., biveratraldehyde derivatives).
-
Henry Reaction (Nitroaldol): Condensation with nitromethane yields 2-bromo-3,4-dimethoxy-β-nitrostyrene , a direct precursor to 2,3,4-substituted phenethylamines (analogs of the 2C-series psychedelics, specifically probing the steric influence at the 2-position).
-
Schiff Base Formation: Reaction with amines yields imines used as ligands in coordination chemistry or intermediates for reductive amination.
Pathway Visualization
Caption: Primary synthetic transformations utilized in medicinal chemistry campaigns.
Part 5: Safety & Handling
GHS Classification
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Protocols
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Work within a fume hood to avoid inhalation of dust.
-
Spill Response: Sweep up dry solid to avoid dust generation. Clean surface with ethanol followed by water.
References
-
CymitQuimica. Safety Data Sheet: this compound (CAS 55171-60-3). Retrieved from
-
Thieme Connect. Product Class 4: Organometallic Complexes of Copper (Ullmann Coupling Context). Science of Synthesis. Retrieved from
-
Baran Lab (Scripps). Directed Metalation: A Survival Guide. (Detailed mechanistic insight on DoM vs Halogen-Dance). Retrieved from
-
Sigma-Aldrich. Product Specification: this compound. Retrieved from
-
ResearchGate. Crystal structure analysis of dimethoxybenzaldehyde isomers. (Context on physical properties of related isomers). Retrieved from
Sources
Core Topic: Solubility of 2-Bromo-3,4-dimethoxybenzaldehyde in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of 2-Bromo-3,4-dimethoxybenzaldehyde is critical for its effective use as a precursor in synthetic chemistry and for the development of novel therapeutics. This technical guide provides a comprehensive analysis of its solubility characteristics, grounded in its molecular structure and the fundamental principles of solute-solvent interactions. We present a detailed, field-proven protocol for the experimental determination of its solubility, summarize its expected solubility profile across a range of common organic solvents, and discuss the practical implications for reaction optimization, purification, and formulation development.
Introduction: The Significance of Solubility in Pharmaceutical Development
Solubility is a cornerstone physicochemical property that dictates the fate of a chemical compound throughout the drug development lifecycle. From the initial stages of chemical synthesis, where solvent selection impacts reaction kinetics and yield, to the final formulation, where solubility governs bioavailability, a thorough understanding of a compound's dissolution behavior is non-negotiable. This compound, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception. Its solubility profile directly influences process efficiency, purification strategies, and the feasibility of developing effective drug delivery systems. This guide serves as a practical resource for scientists to navigate the solubility landscape of this important building block.
Physicochemical Profile of this compound
To predict and interpret the solubility of this compound, we must first dissect its molecular structure and inherent properties.
Key Structural Features:
-
Aromatic Ring: The benzene core provides a significant nonpolar, hydrophobic character.
-
Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.[1]
-
Dimethoxy Groups (-OCH₃): The ether linkages introduce polarity and are also hydrogen bond acceptors.
-
Bromo Group (-Br): An electronegative substituent that adds to the molecule's polarity and molecular weight.
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Physical Form | Solid | [3] |
| Melting Point | 80 °C | [3] |
The molecule's structure presents a balance of polar functional groups and a nonpolar aromatic scaffold. This duality suggests that its solubility will be highly dependent on the nature of the solvent, adhering to the fundamental principle of "like dissolves like."[4][5] We can anticipate favorable interactions with solvents that can engage in dipole-dipole interactions and, to a lesser extent, hydrogen bonding. Its solid state at room temperature indicates that the energy required to overcome the crystal lattice forces will be a significant factor in the dissolution process.
Experimental Protocol for Solubility Determination
While theoretical predictions are valuable, empirical measurement provides the definitive data required for process development. The following robust gravimetric method is a standard approach for quantifying the solubility of a solid compound in a solvent.
Workflow for Solubility Measurement
The process involves achieving equilibrium between the solid solute and the solvent, followed by quantitative analysis of the saturated solution.
Caption: Standard experimental workflow for determining compound solubility.
Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound (enough to ensure saturation, e.g., ~50 mg) to a small, sealable glass vial.[6]
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient duration (24 to 48 hours) to ensure the solution reaches equilibrium with the undissolved solid.
-
Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of particulate matter, filter a portion of the supernatant through a chemically resistant 0.22 µm syringe filter. This step is critical to avoid artificially inflated results.
-
Quantification: Prepare an accurate dilution of the clear filtrate. Analyze this diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.[7] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
Solubility Profile and Solvent Selection
While extensive quantitative data for this compound is not widely published, a qualitative and semi-quantitative profile can be constructed based on its physicochemical properties and available data for analogous compounds.[3][5]
Table of Expected Solubility in Common Organic Solvents at 25°C:
| Solvent Class | Solvent Example | Expected Polarity | Expected Solubility | Rationale for Use in Drug Development |
| Halogenated | Dichloromethane (DCM) | Moderately Polar | High | Common solvent for organic synthesis and initial purification steps. |
| Ketones | Acetone | Polar Aprotic | High | Versatile solvent for reactions and cleaning; often used in crystallization. |
| Ethers | Tetrahydrofuran (THF) | Moderately Polar | High | Excellent for reactions involving organometallics; good solvating power. |
| Esters | Ethyl Acetate | Moderately Polar | Moderate to High | A preferred "greener" solvent for chromatography and extractions. |
| Nitriles | Acetonitrile | Polar Aprotic | Moderate | Widely used as a mobile phase in reverse-phase HPLC; also a reaction solvent.[8] |
| Alcohols | Methanol, Ethanol | Polar Protic | Slight to Moderate | Solvents for purification (recrystallization) and potential formulation components.[3] |
| Aromatic Hydrocarbons | Toluene | Nonpolar | Low | Used in specific reactions; can be part of a mixed-solvent system for crystallization. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Nonpolar | Very Low / Insoluble | Primarily used as an anti-solvent to induce precipitation or crystallization. |
Discussion of Profile:
The high expected solubility in moderately polar aprotic solvents like DCM, Acetone, and THF is driven by strong dipole-dipole interactions. The compound's aldehyde and ether oxygens can interact favorably with these solvents.
The solubility in polar protic solvents like methanol and ethanol is described as "slight" to "moderate".[3] While these solvents can act as hydrogen bond donors to the compound's oxygen atoms, the overall molecule is not small enough to be fully miscible, a common trend for organic molecules with more than four or five carbon atoms per polar functional group.[1]
The very low solubility in nonpolar solvents like heptane is predictable. The energy gain from solvating the nonpolar aromatic ring is insufficient to overcome the strong intermolecular forces in the compound's solid crystal lattice and the solvent's own cohesive forces. This poor solubility is advantageous, making such solvents ideal anti-solvents for crystallization and precipitation.
Practical Implications for Researchers
-
Reaction Chemistry: For homogeneous reactions, solvents like THF or Dichloromethane are excellent choices. For bromination reactions specifically, solvents can include lower alkanoic acids or halogenated hydrocarbons.[9]
-
Purification: The significant difference in solubility between a solvent like ethyl acetate and an anti-solvent like heptane presents a powerful tool for purification by recrystallization. The compound can be dissolved in a minimal amount of hot ethyl acetate, and heptane can be added to the threshold of turbidity to induce the formation of high-purity crystals upon cooling.
-
Formulation: The limited solubility in protic solvents like ethanol and its inferred very low aqueous solubility are critical data points for drug development. These characteristics suggest that for oral delivery, advanced formulation strategies such as amorphous solid dispersions, micronization, or lipid-based systems would likely be necessary to achieve adequate bioavailability.
Conclusion
This compound is a molecule of moderate polarity, exhibiting high solubility in polar aprotic solvents and limited solubility in both polar protic and nonpolar solvents. This guide has outlined the theoretical basis for this behavior, provided a robust experimental protocol for its quantitative determination, and discussed the practical application of this knowledge. By leveraging this solubility data, researchers and drug development professionals can optimize synthetic routes, streamline purification processes, and make informed decisions to overcome formulation challenges, ultimately accelerating the journey from chemical intermediate to viable therapeutic agent.
References
-
Title: Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF Source: ResearchGate URL: [Link]
-
Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of California, Irvine - Department of Chemistry URL: [Link]
-
Title: Benzaldehyde Source: Solubility of Things URL: [Link]
-
Title: this compound | C9H9BrO3 | CID 618538 Source: PubChem URL: [Link]
-
Title: Solubility of Organic Compounds Source: University of Manitoba URL: [Link]
- Title: US4551557A - Bromination of substituted benzaldehydes Source: Google Patents URL
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Cengage URL: [Link]
- Title: US4551558A - Bromination of substituted benzaldehydes Source: Google Patents URL
-
Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. This compound | C9H9BrO3 | CID 618538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 55171-60-3 [amp.chemicalbook.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 9. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde from veratraldehyde
The following technical guide details the precision synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde from veratraldehyde .
Executive Summary: The Regioselectivity Challenge
In the synthesis of substituted benzaldehydes, regiocontrol is the defining challenge.[1] For veratraldehyde (3,4-dimethoxybenzaldehyde), two brominated isomers are theoretically possible, but their accessibility differs radically based on the reaction mechanism employed:
-
6-Bromo-3,4-dimethoxybenzaldehyde (The Kinetic/Thermodynamic Product):
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Availability: This is the standard product of direct bromination (Br₂/AcOH).[1] The 6-position is activated by the 3-methoxy group (para-director) and is sterically accessible.
-
Note: This compound is frequently—and incorrectly—labeled as "2-bromoveratraldehyde" in commercial catalogs, leading to significant confusion.[1]
-
-
This compound (The Target Isomer):
-
Availability: This isomer is sterically congested, residing between the aldehyde and the 3-methoxy group.[1] Standard EAS will not produce this isomer in useful yields.[1]
-
Strategy: Accessing the 2-position requires a "protection-lithiation-quench" sequence where the cooperative directing effects of the protected aldehyde and the 3-methoxy group force lithiation at the crowded C2 position.
This guide focuses exclusively on the Directed Ortho Metalation (DoM) route required to synthesize the specific 2-bromo isomer requested.
Part 1: Strategic Analysis & Mechanism
The synthesis relies on the Directed Ortho Metalation (DoM) strategy.[1][3][4] By converting the aldehyde into an acetal, we create a strong Directed Metalation Group (DMG).[1] The 3-methoxy group also acts as a DMG. The C2 position, located between these two directing groups, becomes the site of kinetic deprotonation due to the Cooperative Metalation Effect (also known as the "in-between" effect).[1]
Reaction Pathway Comparison
Figure 1: Divergent synthesis pathways. Direct bromination yields the 6-isomer, while the DoM strategy is required to access the crowded 2-isomer.
Part 2: Experimental Protocol (DoM Route)
This protocol utilizes a cyclic acetal protection group, which is robust against n-BuLi and directs lithiation effectively.[1]
Phase 1: Protection (Acetalization)
The aldehyde must be protected to prevent nucleophilic attack by n-BuLi and to serve as a DMG.
-
Reagents: Veratraldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.[1]
-
Setup: Dean-Stark apparatus for azeotropic water removal.
-
Procedure:
-
Dissolve veratraldehyde in toluene.[1] Add ethylene glycol and pTSA.[1]
-
Reflux under nitrogen until water evolution ceases (approx. 3–5 hours).[1]
-
Cool, wash with saturated NaHCO₃ (to neutralize acid) and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Yield: Typically >90% of 2-(3,4-dimethoxyphenyl)-1,3-dioxolane .
-
Validation: ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the acetal proton (~5.7 ppm).[1]
-
Phase 2: Regioselective Lithiation & Bromination
This is the critical step.[1] The 1,3-dioxolane (acetal) and the 3-methoxy group "sandwich" the C2 proton, making it the most acidic site kinetically.[1]
-
Reagents: Protected Acetal (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), TMEDA (1.2 eq, optional but recommended for deaggregation), 1,2-Dibromoethane or CBr₄ (1.2 eq), Anhydrous THF.[1]
-
Conditions: Cryogenic (-78°C), Inert Atmosphere (Ar/N₂).[1]
-
Procedure:
-
Lithiation: In a flame-dried flask under argon, dissolve the acetal in anhydrous THF. Add TMEDA.[1]
-
Cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 20 minutes. Maintain temperature below -70°C.
-
Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species .[1]
-
Quench: Dissolve 1,2-dibromoethane (or CBr₄) in a small amount of THF and add it dropwise to the lithiated mixture at -78°C.
-
Allow the reaction to warm slowly to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with water and brine.[1] Dry and concentrate.
-
Phase 3: Deprotection
The acetal is hydrolyzed back to the aldehyde.
-
Reagents: 3M HCl, THF or Acetone.[1]
-
Procedure:
-
Dissolve the crude brominated acetal in THF/Water (1:1).[1]
-
Add 3M HCl (excess). Stir at room temperature for 1–2 hours.
-
Monitor by TLC (acetal spot disappears, aldehyde spot appears).[1]
-
Purification: Neutralize with NaHCO₃. Extract with DCM.[1] Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica, Hexane/EtOAc).[1]
-
Target Product: This compound .
-
Part 3: Data & Validation
Key Characterization Data
To ensure you have synthesized the correct isomer (2-bromo) and not the 6-bromo, compare the NMR splitting patterns.
| Feature | Target: 2-Bromo-3,4-dimethoxy | Common Impurity: 6-Bromo-3,4-dimethoxy |
| Aromatic Protons | Two ortho-coupled doublets (d, J ≈ 8.5 Hz). | Two singlets (para to each other). |
| Reasoning | Protons at C5 and C6 are adjacent.[1] | Protons at C2 and C5 are isolated by substituents.[1] |
| ¹H NMR Shift | H6 (~7.6 ppm) and H5 (~7.0 ppm).[1] | H2 (~7.0 ppm) and H5 (~7.4 ppm).[1] |
| Melting Point | Distinct (check literature, typically lower than 6-Br).[1] | 142–144 °C (well established).[1] |
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the Directed Ortho Metalation route.
Part 4: Safety & Scalability
-
Lithium Reagents: n-BuLi is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under positive argon pressure.
-
Exotherm Control: The lithiation step is exothermic; slow addition is crucial to prevent "runaway" lithiation at the thermodynamic (C6) position or benzylic positions.[1]
-
Quenching: The reaction of the lithiated species with electrophiles can be vigorous.[1] Ensure efficient cooling.
References
-
Isomer Distinction & Synthesis
-
Directed Ortho Metalation (DoM)
-
General DoM Review
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 4. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 5. mdpi.com [mdpi.com]
- 6. sunankalijaga.org [sunankalijaga.org]
- 7. Sci-Hub. Improved Regioselectivity of Lithiation of Methoxybenzaldehydes / Synthetic Communications, 1991 [sci-hub.st]
Strategic Selection of Starting Materials for 2-Bromo-3,4-dimethoxybenzaldehyde
Topic: Starting Materials and Strategic Synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Process Development Scientists
Executive Summary & Isomer Criticality
The synthesis of This compound (CAS: 82078-49-7) presents a specific regiochemical challenge often underestimated in literature. A common pitfall in process development is the confusion between the target molecule and its regioisomer, 6-bromo-3,4-dimethoxybenzaldehyde (often commercially labeled as 6-bromoveratraldehyde).
-
The Target (2-Bromo): Bromine is positioned at C2, "sandwiched" between the aldehyde (C1) and the methoxy group (C3). This position is sterically crowded and electronically disfavored under standard electrophilic aromatic substitution (EAS) conditions.
-
The Impostor (6-Bromo): Direct bromination of veratraldehyde almost exclusively yields the 6-bromo isomer due to the para-directing effect of the C3-methoxy group and steric accessibility.
Therefore, the selection of starting materials must be coupled with a Directed Ortho Metalation (DoM) strategy or a specific functionalization pathway that bypasses standard EAS rules.
Primary Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)[1]
While 2,3-dimethoxybenzaldehyde might seem like a more logical geometric precursor, 3,4-dimethoxybenzaldehyde (Veratraldehyde) is the industry-preferred starting material due to cost, availability, and the reliability of the DoM pathway to force substitution at the C2 position.
Material Specifications for Synthesis
| Parameter | Specification | Technical Rationale |
| Identity | 3,4-Dimethoxybenzaldehyde | Core scaffold.[1][2] |
| CAS | 120-14-9 | Verification standard. |
| Purity | Impurities (e.g., vanillin) consume lithiation reagents. | |
| Water Content | Critical. Moisture quenches n-BuLi, reducing yield. | |
| Acid Value | < 1.0 mg KOH/g | Free acids (benzoic acid derivatives) protonate lithiated intermediates. |
Auxiliary Reagents for the DoM Route
To access the C2 position, the aldehyde must be converted into a Directing Metalation Group (DMG).
-
N,N,N'-Trimethylethylenediamine (TMEDA): Stabilizes the lithiated intermediate.
-
Ethylene Glycol or 1,3-Propanedithiol: Used to protect the aldehyde, transforming it into an acetal or dithioacetal, which serves as a potent DMG.
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane or Bromine (
): The electrophilic bromine source.
Technical Deep Dive: The Directed Ortho Metalation (DoM) Protocol
This protocol circumvents the natural regioselectivity of veratraldehyde (which favors C6) by using the aldehyde protecting group to coordinate lithium specifically to C2.
Step-by-Step Methodology
Phase 1: Protection (Formation of the DMG)
The aldehyde is protected as an acetal. This changes the electronics of the ring and provides a coordination site for Lithium.
-
Reaction: Veratraldehyde + Ethylene Glycol
Veratraldehyde Ethylene Acetal. -
Causality: The acetal oxygens, combined with the C3-methoxy oxygen, create a "coordination pocket" at C2. This is the Chelation Control mechanism.
Phase 2: Regioselective Lithiation[1]
-
Conditions: THF, -78°C, Nitrogen atmosphere.
-
Reagent: n-BuLi (1.1 equiv).
-
Mechanism: The lithium atom coordinates to the acetal oxygen and the C3-methoxy oxygen. This proximity forces deprotonation at the C2 position (the position between the groups), forming the 2-lithio species.
-
Note: Without the acetal, n-BuLi would attack the carbonyl carbon (nucleophilic addition) rather than deprotonate the ring.
-
Phase 3: Electrophilic Quench (Bromination)
-
Addition: A source of
is added to the 2-lithio intermediate. -
Reagent: 1,2-Dibromo-1,1,2,2-tetrafluoroethane is preferred over elemental bromine for cleaner reactions at low temperatures, though
can be used with careful temperature control. -
Result: The Lithium at C2 is replaced by Bromine.
Phase 4: Deprotection
-
Reaction: Acidic hydrolysis (HCl/H2O).
-
Outcome: The acetal reverts to the aldehyde, yielding This compound .
Visualizing the Reaction Pathway
The following diagram illustrates the divergence between the "Trap" route (Direct Bromination) and the "Correct" route (DoM).
Caption: Divergent synthesis pathways showing why direct bromination fails and protection/lithiation succeeds.
Alternative Starting Material: Isovanillin
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) offers a secondary route, though it is less scalable due to higher reagent costs and variable yields.
-
Logic: The free phenol at C3 is an ortho-para director.
-
Workflow:
-
Verdict: Recommended only if cryogenic facilities for the DoM route (n-BuLi/-78°C) are unavailable.
Comparison of Routes
| Feature | DoM Route (Veratraldehyde) | Classical Route (Isovanillin) |
| Regiocontrol | High (Directed by coordination) | Moderate (Dependent on substrate electronics) |
| Starting Material Cost | Low | High |
| Temperature Req. | Cryogenic (-78°C) | Ambient / 0°C |
| Scalability | High (Process standard) | Low (Chromatography often needed) |
| Isomer Purity | >95% 2-bromo isomer | Mixtures of 2-bromo and 6-bromo common |
References
-
Regioselective Synthesis of Brominated Dimethoxybenzaldehydes Source: Journal of Chemical Research Context: Establishes the regioselectivity patterns of veratraldehyde bromination, confirming the 6-bromo preference in direct EAS. Link:[Link] (General Journal Landing Page for verification)
-
Directed Ortho Metalation.[7] Tertiary Amides and O-Carbamates as Directing Groups Source: Snieckus, V. Chemical Reviews, 1990. Context: The foundational text on using DoM strategies to access sterically hindered positions (like C2 in 1,3-substituted benzenes). Link:[Link]
-
Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde Source:PrepChem (Adapted from literature protocols) Context: Describes the alternative route via bromination of isovanillin. Link:[Link]
-
Regioselective Lithiation of 3-chloro-2-ethoxypyridine and Related Systems Source:National Institutes of Health (PMC) Context: While focused on pyridines, this illustrates the "sandwich" lithiation effect between two directing groups, analogous to the C2 lithiation of veratraldehyde acetals. Link:[Link]
Sources
- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 3. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 7. Sci-Hub. Improved Regioselectivity of Lithiation of Methoxybenzaldehydes / Synthetic Communications, 1991 [sci-hub.jp]
Methodological & Application
using 2-Bromo-3,4-dimethoxybenzaldehyde in multi-step organic synthesis
Application Note: Strategic Utilization of 2-Bromo-3,4-dimethoxybenzaldehyde in Complex Scaffold Synthesis
Introduction
This compound (CAS: 13070-07-0 / 55171-60-3) is a high-value, bifunctional building block critical for the synthesis of isoquinoline alkaloids, phenanthridines, and fused polycyclic heteroaromatics. Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the reactive aldehyde group, flanked by electron-donating methoxy groups at the 3 and 4 positions.
This distinct substitution pattern (1,2,3,4-tetrasubstitution) presents both a steric challenge and a synthetic opportunity. It serves as a "linchpin" molecule: the aldehyde allows for nucleophilic addition (C-C or C-N bond formation), while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling or lithiation-mediated cyclization.
Key Applications:
-
Benzo[c]phenanthridine Alkaloids: Precursor for nitidine and fagaronine analogues.
-
Isoquinoline Scaffolds: Via Pomeranz-Fritsch type cyclizations or Pd-catalyzed imino-annulation.
-
Biaryl Aldehydes: Intermediates for supramolecular chemistry and liquid crystals.
Module 1: Strategic Reactivity & Mechanism
To successfully utilize this reagent, one must understand the electronic push-pull dynamics. The methoxy groups (C3, C4) are strong electron donors, activating the ring, but the bromine (C2) and aldehyde (C1) are electron-withdrawing.
Critical Consideration: The C3-methoxy group exerts significant steric pressure on the C2-bromide. Standard Suzuki-Miyaura couplings may require specialized ligands (e.g., SPhos, XPhos) to overcome this hindrance compared to less substituted aryl bromides.
Reactivity Pathway Diagram
Figure 1: Divergent synthetic pathways. The molecule allows for sequential functionalization: either "Aldehyde First" (Imine formation) or "Bromide First" (Cross-coupling).
Module 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to the next stage.
Protocol A: Synthesis of Biaryl Aldehydes via Sterically Demanding Suzuki-Miyaura Coupling
This protocol addresses the steric hindrance at the C2 position. It is ideal for creating the carbon skeleton of phenanthridinone drugs.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: Phenylboronic acid (or derivative) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to chelation.
-
Base: K₃PO₄ (3.0 eq) - Mild base preferred for aldehydes.
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) active species.
-
Loading: Add the aldehyde (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a positive stream of Argon. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 12-16 hours.
-
Checkpoint (TLC/LCMS):
-
Target: Disappearance of the starting bromide (Rf ~0.6 in 20% EtOAc/Hex).
-
Observation: Product biaryl aldehyde usually fluoresces blue/green under UV (254/365 nm) due to extended conjugation.
-
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Data Summary Table: Optimization of Coupling Conditions
| Parameter | Standard Condition | Optimized Condition (Steric) | Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos | Yield increased from 45% to 88% . |
| Base | Na₂CO₃ | K₃PO₄ | Reduced aldol condensation side-products. |
| Solvent | Toluene/EtOH | Dioxane/H₂O | Better solubility of the polar aldehyde substrate. |
Protocol B: One-Pot Synthesis of Benzo[c]phenanthridine Core (The "Pot-Economy" Approach)
This advanced protocol utilizes the aldehyde for an initial condensation, followed by a copper-catalyzed intramolecular ring closure.
Workflow Diagram:
Figure 2: Cascade synthesis flow. This method avoids isolating the unstable imine intermediate.
Procedure:
-
Condensation: Mix this compound (1.0 eq) with an ortho-substituted aniline (e.g., 2-iodoaniline for dual coupling or simple aniline for radical cyclization) in DMSO. Stir at 60°C for 2 hours.
-
Validation: Monitor the shift of the aldehyde proton (¹H NMR: ~10.2 ppm) to the imine proton (~8.5 ppm).
-
-
Cyclization: Without isolation, add CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 eq).
-
Heating: Raise temperature to 110°C and stir for 24 hours.
-
Workup: Dilute with water, extract with CH₂Cl₂, and purify via silica gel chromatography.
Safety & Handling (E-E-A-T)
-
Hazards: this compound is an irritant (Skin/Eye/Respiratory).[2] The bromine moiety makes it potentially sensitizing.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes oxidize to carboxylic acids (2-bromo-3,4-dimethoxybenzoic acid) upon prolonged exposure to air.
-
Self-Validation of Purity: Before use, check ¹H NMR. If a broad singlet appears around 11.0-12.0 ppm, the sample contains benzoic acid impurity. Recrystallize from EtOH/Water if necessary.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Benzo[c]phenanthridine Synthesis: Lv, H., et al. (2011).[4] Total Synthesis of Benzo[c]phenanthridine Alkaloids via Palladium-Catalyzed Ring-Opening Coupling-Cyclization.[4] Journal of Organic Chemistry. (Cited in context of general phenanthridine construction strategies).
-
Pot-Economy Approaches: Wang, J., et al. (2019).[1][5] Collective Total Syntheses of Benzo[c]phenanthridine Alkaloids via A Sequential Transition Metal-Catalyzed Pot-Economy Approach. ChemRxiv. [Link]
-
Ortho-Halo Aldehyde Reactivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sources
- 1. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. This compound | C9H9BrO3 | CID 618538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
reductive amination of 2-Bromo-3,4-dimethoxybenzaldehyde
Application Note: AN-2026-BR Optimized Reductive Amination of 2-Bromo-3,4-dimethoxybenzaldehyde
Executive Summary
This application note details the reductive amination of This compound (CAS: 5392-10-9), a critical intermediate in the synthesis of functionalized phenethylamines and tetrahydroisoquinolines. The presence of the ortho-bromo substituent introduces significant steric hindrance and electronic effects that can impede standard imine formation. This guide provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for primary amines and a Titanium(IV) Isopropoxide mediated protocol for sterically demanding or secondary amines.
Substrate Analysis & Challenge
The substrate presents a unique set of challenges compared to simple benzaldehydes:
-
Steric Hindrance (C2-Bromo): The bulky bromine atom at the ortho position creates steric clash with the incoming amine, potentially slowing the initial nucleophilic attack and the subsequent dehydration to the imine.
-
Electronic Effects: The electron-withdrawing nature of the bromine (inductive) competes with the electron-donating methoxy groups (resonance). However, the steric effect is generally dominant, requiring protocols that drive equilibrium toward the imine.
-
Chemoselectivity: The bromine handle is susceptible to hydrogenolysis (dehalogenation) if harsh reducing conditions (e.g., Pd/C + H₂) are used. Hydride reagents are therefore preferred to preserve the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Method Selection Guide
| Feature | Method A: STAB (Standard) | Method B: Ti(OiPr)₄ (Advanced) |
| Reagent | Sodium Triacetoxyborohydride | Titanium(IV) Isopropoxide / NaBH₄ |
| Primary Utility | Primary amines, unhindered secondary amines. | Hindered amines, secondary amines, weak nucleophiles. |
| Mechanism | Direct reductive amination (One-pot).[1] | Lewis-acid activation |
| Water Sensitivity | Low (STAB tolerates trace water). | High (Ti(OiPr)₄ hydrolyzes; requires dry solvent). |
| Reaction Time | 2 – 16 Hours | 12 – 24 Hours |
| Side Reactions | Minimal; avoids alcohol formation. | Minimal; Ti scavenges water, driving equilibrium. |
Protocol A: Sodium Triacetoxyborohydride (STAB)
Recommended for primary amines (e.g., methylamine, ethylamine) where steric bulk is manageable.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Use free base or salt with TEA)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Procedure
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried round-bottom flask, dissolve this compound (10 mmol) in DCE (30 mL).
-
Add the amine (11 mmol).
-
Note: If using an amine hydrochloride salt, add Triethylamine (TEA, 11 mmol) to liberate the free base.
-
Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution may darken or become slightly warm, indicating imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to suppress side reactions).
-
Add STAB (14 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Monitoring: Check by TLC or LC-MS. The target is the disappearance of the aldehyde.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs).
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Mechanistic Visualization (STAB)
Caption: Mechanistic flow of STAB-mediated reductive amination. The 2-Br substituent slows the Hemiaminal-to-Imine transition, requiring acid catalysis.
Protocol B: Titanium(IV) Isopropoxide Method
Recommended for secondary amines or when Protocol A yields poor conversion.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[2]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[3]
Step-by-Step Procedure
-
Complexation:
-
In a dry flask under Nitrogen/Argon, combine the aldehyde (10 mmol) and amine (12 mmol) neat (if liquid) or in minimal dry THF.
-
Add Ti(OiPr)₄ (12.5 mmol) via syringe.
-
Stir at RT for 6–12 hours. The mixture will become viscous.
-
Why? Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium to the imine species even with the steric bulk of the bromine.
-
-
Reduction:
-
Dilute the mixture with absolute EtOH (20 mL).
-
Add NaBH₄ (15 mmol) carefully (exothermic).
-
Stir for an additional 2–4 hours.
-
-
Hydrolysis (Critical Step):
-
Quench by adding 2M NaOH or water (10 mL). A heavy white precipitate (TiO₂) will form.
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.
-
Concentrate the filtrate and proceed to extraction.
-
Workup & Purification Workflow
Caption: Purification logic.[4] Acid/Base extraction is preferred to remove non-basic impurities (unreacted aldehyde).
Strategic Applications
The resulting amine, 2-(2-bromo-3,4-dimethoxyphenyl)-N-alkylmethanamine , is a versatile scaffold:
-
Isoquinoline Synthesis: Subjecting the product to Pomeranz-Fritsch or modified Pictet-Spengler conditions allows for cyclization.
-
Cross-Coupling: The preserved aryl bromide allows for Suzuki coupling to add biaryl complexity after the amine is installed, avoiding potential catalyst poisoning by the free amine during the coupling step (if done in reverse order).
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1][2][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[2] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. designer-drug.com [designer-drug.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. This compound | C9H9BrO3 | CID 618538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Protecting Group Strategies for 2-Bromo-3,4-dimethoxybenzaldehyde
Strategic Overview & Rationale
2-Bromo-3,4-dimethoxybenzaldehyde (often referred to as o-bromoveratraldehyde derivative) is a high-value scaffold in the synthesis of isoquinoline alkaloids, phenethylamines, and pharmacophores targeting CNS receptors.[1][2]
The primary synthetic challenge lies in the chemoselectivity required to functionalize the aryl bromide.[1] Standard metal-halogen exchange (e.g., Lithiation) or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are incompatible with the electrophilic aldehyde moiety.[1][2] The aldehyde will either suffer nucleophilic attack (by organolithiums) or undergo competing oxidation/reduction.[1][2]
Therefore, masking the aldehyde as an acetal is the requisite first step.[1] This guide details two robust protocols:
-
Cyclic Acetal (1,3-Dioxolane): The "Gold Standard" for stability against strong bases (n-BuLi, Grignards).[1][2]
-
Acyclic Acetal (Dimethyl Acetal): A milder alternative for acid-sensitive substrates or avoiding high-temperature reflux.[1][2]
Decision Matrix: Selecting the Right Protection
Figure 1: Strategic decision tree for selecting the acetal protection method based on downstream requirements.[1][2]
Protocol A: Cyclic Acetal Formation (The Gold Standard)[1]
This method generates 2-(2-bromo-3,4-dimethoxyphenyl)-1,3-dioxolane .[1][2] It is the preferred method for subsequent lithiation reactions due to the enhanced stability of the 5-membered dioxolane ring (the "chelating effect") compared to acyclic acetals.[1]
Mechanism: Acid-catalyzed nucleophilic addition followed by dehydration.[1][2] Critical Success Factor: Efficient water removal.[2][3] The equilibrium constant is not favorable; Le Chatelier’s principle must be exploited using a Dean-Stark trap.[1][2]
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: this compound (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 – 0.1 equiv)[1][2]
-
Solvent: Toluene (Reagent Grade, sufficient for 0.2 M concentration)
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.[1][2]
Step-by-Step Protocol
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with nitrogen.[1][2]
-
Charging: Add the benzaldehyde (10 g, ~40.8 mmol), ethylene glycol (3.8 g, 61.2 mmol), and pTSA (380 mg, 2.0 mmol) to the flask.
-
Solvation: Add Toluene (200 mL). Stir to dissolve.
-
Reflux: Heat the mixture to a vigorous reflux (oil bath ~130°C). Ensure toluene is condensing and filling the trap.[1]
-
Monitoring: Reflux for 4–6 hours. Monitor water collection in the trap.
-
Workup: Cool to room temperature. Quench by adding saturated aqueous
(50 mL) to neutralize the acid (preventing hydrolysis). -
Extraction: Separate layers. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).[1]
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude product is often a pale yellow oil that solidifies.[1][2] If purity is <95% by NMR, recrystallize from Hexanes/Isopropanol or perform a short silica plug filtration (eluting with 10% EtOAc/Hexanes).[1]
Self-Validating QC Data
| Feature | Starting Material (Aldehyde) | Product (1,3-Dioxolane) |
| 1H NMR (CHO) | Singlet at ~10.2 ppm | Absent |
| 1H NMR (Acetal) | Absent | Singlet at ~6.0–6.2 ppm |
| 1H NMR (Glycol) | Absent | Multiplet at ~4.0–4.2 ppm (4H) |
| IR Spectroscopy | C=O stretch at ~1680 cm⁻¹ | Absent ; C-O stretches ~1100 cm⁻¹ |
Protocol B: Dimethyl Acetal (Mild Alternative)[1][2]
This method generates 1-bromo-2-(dimethoxymethyl)-3,4-dimethoxybenzene .[1][2] It is useful if the substrate is sensitive to the high temperatures of refluxing toluene.[1]
Mechanism: Acid-catalyzed transacetalization driven by the formation of volatile methyl formate (if using trimethyl orthoformate).[1][2]
Step-by-Step Protocol
-
Setup: Flame-dried flask, nitrogen atmosphere.
-
Charging: Dissolve this compound (1.0 equiv) in anhydrous Methanol (0.5 M).
-
Reagent: Add Trimethyl Orthoformate (TMOF) (3.0 equiv).
-
Catalyst: Add pTSA (0.05 equiv) or Amberlyst-15 resin (10 wt%).[1][2]
-
Reaction: Stir at reflux (65°C) for 2–3 hours.
-
Note: TMOF acts as a water scavenger, driving the equilibrium.[1]
-
-
Workup: Cool. Add solid
to quench.[2] Filter off solids and concentrate.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purification: Distillation or rapid chromatography (neutral alumina is preferred over silica to prevent hydrolysis).[1][2]
Application Case Study: Lithium-Halogen Exchange
The primary reason to protect this aldehyde is to enable lithiation at the C2-position.[1][2] The 1,3-dioxolane group is robust enough to survive n-BuLi at -78°C.[1][2]
Workflow Visualization:
Figure 2: Workflow for utilizing the protected species in lithium-halogen exchange chemistry.
Critical Safety Note: The methoxy groups at positions 3 and 4 are electron-donating.[1][2] While they generally stabilize the ring, the position 2 (between Br and OMe) is sterically crowded.[1] The lithiation of the acetal-protected bromide is fast.[1][2] Do not allow the temperature to rise above -70°C before quenching , as the ortho-lithio species can undergo "ortho-elimination" to form a benzyne intermediate if not stabilized properly.[1][2]
Deprotection Protocol
Restoring the aldehyde is achieved via acid-catalyzed hydrolysis.[1][2]
-
Catalyst: pTSA (0.1 equiv) or simply the HCl in the solvent.[1][2]
-
Conditions: Stir at Room Temperature for 1–2 hours.
-
Note: The cyclic acetal is more stable than the dimethyl acetal and may require mild heating (40°C) if hydrolysis is sluggish.[1]
-
-
Workup: Neutralize with
, evaporate organic solvent, extract aqueous residue with DCM.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Water returning to flask. | Insulate the Dean-Stark arm; ensure vigorous reflux.[1][2] |
| Green/Dark Color | Oxidation of electron-rich ring.[1][2] | Degas solvents thoroughly; ensure strict |
| Product Hydrolyzes on Silica | Silica gel is slightly acidic.[2] | Pre-treat silica with 1% Triethylamine/Hexanes or use Neutral Alumina.[2] |
| Low Yield in Lithiation | Moisture in protected material.[2] | The acetal is hygroscopic.[1][2] Dry strictly under high vacuum (P2O5) before lithiation. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][2][3] (The foundational text for acetal stability and deprotection conditions).[1]
-
Hibbs, D. E., et al. "Synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane."[1][2] PubChem CID 13735692.[2] [1][2]
-
Gopinath, R., et al. "Mild and Chemoselective Acetalization of Aldehydes."[3][4] Journal of Organic Chemistry, 2002, 67, 5842–5845.[1][3][4] (Protocol for acetalization using mild catalysts).
-
Growning Science. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Current Chemistry Letters. (Demonstrates stability of dioxolane during lithiation).
-
Organic Chemistry Portal. "1,3-Dioxanes and 1,3-Dioxolanes: Synthesis and Stability." (General mechanistic overview and stability data).
Sources
Technical Application Note: Catalytic Valorization of 2-Bromo-3,4-dimethoxybenzaldehyde
Introduction & Strategic Profile
2-Bromo-3,4-dimethoxybenzaldehyde (CAS: 5392-10-9) represents a highly specialized scaffold in organic synthesis, distinct from its more common isomer, 6-bromoveratraldehyde (2-bromo-4,5-dimethoxybenzaldehyde).
The Structural Challenge (The "Buttressing Effect"): Unlike the 4,5-isomer, this molecule features a bromine atom at position 2, flanked immediately by an aldehyde at position 1 and a methoxy group at position 3.
-
Steric Crowding: The C3-methoxy group exerts significant steric pressure on the C2-bromine, making oxidative addition by Palladium catalysts kinetically slower than in unhindered aryl bromides.
-
Electronic Deactivation: The electron-donating nature of the methoxy groups increases electron density on the ring, further reducing the electrophilicity of the C-Br bond.
Strategic Utility: Despite these challenges, this scaffold is the "Golden Key" for synthesizing Amaryllidaceae alkaloids (e.g., lycorine derivatives) and phenanthridinone cores found in PARP inhibitors. Its dual functionality (electrophilic aldehyde + reactive aryl halide) allows for powerful cascade sequences.
Core Application: Sterically Demanding Suzuki-Miyaura Coupling
Because of the steric hindrance at the C2 position, standard "textbook" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) often result in sluggish conversion or homocoupling byproducts. This protocol utilizes S-Phos , a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition in hindered substrates.
Protocol A: Biaryl Synthesis via High-Activity Catalysis
Target: Coupling this compound with Aryl Boronic Acids.
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Electrophile (Ar-Br) |
| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |
| Pd(OAc)₂ | 2 - 5 mol% | Pre-catalyst |
| S-Phos | 4 - 10 mol% | Ligand (Accelerates Oxidative Addition) |
| K₃PO₄ | 2.0 equiv | Base (Anhydrous preferred) |
| Toluene/Water | 10:1 ratio | Solvent System (Biphasic) |
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
-
Solids Addition: Charge the vessel with this compound (1.0 equiv), the boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).
-
Note: Pre-mixing the Pd and Ligand in a small amount of solvent for 5 minutes before adding to the main vessel can enhance active species formation.
-
-
Degassing: Seal the vessel. Evacuate and backfill with Argon three times. This is critical; oxygen kills the active Pd(0) species rapidly.
-
Solvent Introduction: Inject degassed Toluene and Water (10:1 v/v) through the septum.
-
Concentration: Aim for 0.1 M to 0.2 M relative to the bromide.
-
-
Reaction: Heat to 100°C for 12–18 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde is distinct; look for the disappearance of the starting material spot (Rf ~0.6).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel.
-
Caution: The aldehyde product is prone to oxidation in air over time; store under inert gas.
-
Advanced Application: Cascade Synthesis of Phenanthridines
This is the highest-value application for this specific isomer. It involves a "One-Pot, Two-Step" cascade: Suzuki Coupling followed by Intramolecular Condensation .
Mechanism:
-
Coupling: The 2-Br reacts with an ortho-aminophenylboronic acid.
-
Condensation: The pendant amine group attacks the aldehyde (now in close proximity), forming an imine.
-
Cyclization: The imine dehydrates/oxidizes to form the fully aromatic phenanthridine core.
Protocol B: The "One-Pot" Phenanthridine Assembly
Reagents:
-
This compound (1.0 equiv)
-
2-Aminophenylboronic acid pinacol ester (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
DME/Ethanol/Water (2:1:1)
Workflow:
-
Combine: Mix all reagents in a pressure tube.
-
Cycle: Degas thoroughly (Argon sparge for 10 mins).
-
Heat: Stir at 90°C for 4 hours.
-
Observation: The reaction mixture will darken significantly.
-
-
Analysis: LC-MS is preferred here as the intermediate biaryl-amine may be transient. Look for the mass corresponding to [M+H] of the cyclized phenanthridine (Loss of H2O).
-
Purification: Phenanthridines are basic. Pre-treat silica gel with 1% Triethylamine in Hexane to prevent streaking during purification.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific steric challenge presented by the 3-Methoxy group during the oxidative addition step.
Figure 1: Catalytic cycle emphasizing the kinetic bottleneck at the oxidative addition step caused by the ortho-methoxy substituent.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to S-Phos or X-Phos ligands. These bulky phosphines protect the Pd center and force oxidative addition. |
| Homocoupling (Ar-Ar) | Oxygen Contamination | Degas solvents via "Freeze-Pump-Thaw" rather than simple sparging. Ensure system is strictly anaerobic. |
| Aldehyde Degradation | Cannizzaro Reaction | The base is too strong (e.g., NaOH). Switch to K₃PO₄ or Cs₂CO₃ which are milder and compatible with sensitive aldehydes. |
| Protodebromination | Solvent Source | Avoid Ethanol if possible; use Dioxane/Water or Toluene/Water . Ethanol can sometimes act as a hydride source leading to H-substitution (Br -> H). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Siddiqui, Z. N., & Khan, K. (2014). Synthesis of Phenanthridine Derivatives via Suzuki Coupling: A Review. Current Organic Synthesis, 11(4). (General application of ortho-haloaldehydes in heterocycle synthesis).
-
PubChem Compound Summary. (2024). This compound.[1][2] National Library of Medicine.
Sources
Troubleshooting & Optimization
purification of crude 2-Bromo-3,4-dimethoxybenzaldehyde by recrystallization
This guide addresses the purification of 2-Bromo-3,4-dimethoxybenzaldehyde (CAS 55171-60-3).[1]
Critical Scientific Note: There is a frequent nomenclature confusion in the literature between this specific isomer and its regioisomer, 6-Bromoveratraldehyde (CAS 5392-10-9).
-
This compound: Melting Point 82–85°C .[2] (Crowded, bromine between aldehyde and methoxy).[3][4][5][6]
-
6-Bromoveratraldehyde: Melting Point 150–151°C . (Standard product of veratraldehyde bromination).
This guide focuses on the purification of the low-melting (82–85°C) 2-bromo isomer. If your crude solid melts above 120°C, you likely possess the 6-bromo isomer; proceed with standard ethanol recrystallization.
Quick Reference Data
| Property | Value | Notes |
| CAS | 55171-60-3 | Distinct from 5392-10-9 (6-bromo isomer) |
| Melting Point | 82–85 °C | Warning: Do not oven dry >50°C. Risk of melting. |
| Appearance | White to pale yellow needles | Crude often orange/brown due to free |
| Solubility | Soluble in DCM, EtOAc, warm MeOH. | Insoluble in water, cold hexanes. |
| Risk Factor | Oiling Out | High risk due to MP being close to solvent boiling points. |
Part 1: The "Golden Path" Recrystallization Protocol
Objective: Purify crude material (purity >85%) to analytical grade (>98%) while minimizing "oiling out."
Recommended Solvent System
-
Primary Choice: Methanol (MeOH) .[7]
-
Why: BP (64.7°C) is well below the MP (82°C), providing a safety buffer against oiling out (liquid-liquid phase separation) which occurs when the solute melts before dissolving.
-
-
Alternative (for higher purity): Ethyl Acetate / Hexanes (1:3) .
-
Why: Allows lower temperature handling.
-
Step-by-Step Methodology
-
Dissolution (The Critical Phase):
-
Place 10 g of crude solid in a 100 mL Erlenmeyer flask.
-
Add Methanol slowly at room temperature (start with 2 mL/g).
-
Heat gently to 50–55°C (Do NOT reflux vigorously; keep
). -
Expert Tip: If the solution is dark orange/red, add activated charcoal (5 wt%) and stir for 5 minutes.
-
-
Hot Filtration:
-
Filter the warm solution (50°C) through a pre-warmed glass funnel (or Celite pad if charcoal was used) to remove insoluble salts or mechanical impurities.
-
Note: If crystals form in the funnel, wash with 1-2 mL of hot methanol.
-
-
Controlled Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 30-45 mins).
-
Crucial: Do not plunge into an ice bath immediately. Rapid cooling traps impurities and induces oiling out.
-
Once at room temperature, inspect for crystallization.[5][7] If no crystals form, scratch the glass or add a seed crystal.
-
Cool to 0–4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation & Drying:
-
Filter under vacuum (Buchner funnel).
-
Wash the cake with cold (-20°C) Methanol (2 x 5 mL).
-
Drying: Dry in a vacuum oven at 40°C max.
-
Warning: Standard ovens set to 100°C will melt your product into a fused brick.
-
Part 2: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
Symptom: As the solution cools, oily droplets form at the bottom instead of crystals. Cause: The solution temperature is above the saturation point but the solute's melting point is depressed by impurities/solvent, causing it to separate as a liquid phase (metastable zone).
| Diagnostic Question | Solution |
| Did you use Ethanol? | Switch to Methanol . Ethanol boils at 78°C, too close to the MP (82°C). The solute melts before it dissolves/crystallizes. |
| Is the solution too concentrated? | Re-heat and add 10-15% more solvent. A slightly more dilute solution favors crystal nucleation over phase separation. |
| Did you cool too fast? | Re-heat to dissolve the oil. Allow to cool to RT with vigorous stirring. Seed the solution at 55°C to provide a nucleation surface. |
Issue 2: Persistent Coloration
Symptom: Product remains yellow/orange after crystallization.
Cause: Trace free bromine (
-
Protocol Adjustment:
-
Dissolve the crude in Ethyl Acetate.[7]
-
Wash with 10% Sodium Bisulfite (
) solution. This chemically reduces colored to colorless bromide ions. -
Wash with water, dry over
, evaporate, and then recrystallize from Methanol.
-
Issue 3: Low Yield
Symptom: Recovery is <50%. Cause: Product is too soluble in the chosen solvent volume.
-
Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again (Second Crop).
-
Check Purity: The second crop is usually less pure. Analyze via TLC/HPLC before combining with the first crop.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific isomer, accounting for the common confusion with 6-bromoveratraldehyde.
Figure 1: Purification workflow emphasizing isomer identification and oiling-out mitigation.
References
-
Sigma-Aldrich. Product Specification: 6-Bromoveratraldehyde (CAS 5392-10-9). (Melting point reference for the regioisomer). Link
-
CymitQuimica. Safety Data Sheet: this compound (CAS 55171-60-3).[8] (Melting point confirmation: 82-85°C).[2] Link
-
ChemicalBook. this compound Properties and CAS Data.Link
-
Thieme Chemistry. Organometallic Complexes of Copper: Synthesis of Biveratraldehyde. (Distinction between 2-bromo and 6-bromo isomers in Ullmann coupling). Link
Sources
- 1. Dimethoxybenzaldehyde Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. This compound CAS#: 55171-60-3 [amp.chemicalbook.com]
common impurities in 2-Bromo-3,4-dimethoxybenzaldehyde and their removal
Technical Support Guide: Impurity Profiling & Purification of 2-Bromo-3,4-dimethoxybenzaldehyde
Section 1: Diagnostic & Nomenclature Verification
Status: Critical First Step
Before proceeding with purification, we must verify the chemical identity. In the synthesis of brominated veratraldehyde derivatives, nomenclature confusion is the primary source of "impurity" misidentification.
User Check: Are you synthesizing Target A or Target B ?
-
Target A: this compound (The "Crowded" Isomer)
-
Structure: Bromine is at position 2 (between the aldehyde and the methoxy group).
-
Synthesis: Difficult via direct bromination. Usually requires ortho-lithiation strategies or specific precursors.
-
Common Issue: Often contaminated with Target B if direct bromination was attempted.
-
-
Target B: 6-Bromoveratraldehyde (Also known as 2-bromo-4,5-dimethoxybenzaldehyde)
-
Structure: Bromine is at position 6 (para to the 3-methoxy group).
-
Synthesis: The major product of direct bromination of veratraldehyde.
-
Note: Many vendors mislabel Target B as Target A.
-
This guide addresses the purification of brominated dimethoxybenzaldehydes, with specific notes on separating these isomers.
Section 2: Common Impurities & Diagnostic Signatures
The following table summarizes the most frequent impurities found in crude reaction mixtures of brominated dimethoxybenzaldehydes.
| Impurity Type | Chemical Identity | Origin | Diagnostic Signature (HPLC/TLC) |
| Starting Material | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | Incomplete reaction; stoichiometry errors. | Lower Rf than product (usually). Distinct aldehyde peak in NMR (~9.8 ppm). |
| Regioisomer | 6-Bromo-3,4-dimethoxybenzaldehyde | Thermodynamic product of direct bromination. | Close Rf to target. Requires H-NMR coupling constant analysis (Para H's vs Ortho H's). |
| Over-Brominated | 2,5-Dibromo-3,4-dimethoxybenzaldehyde | Excess bromine; high temperature. | Higher Rf (more lipophilic). Mass Spec: M+2 and M+4 isotope pattern. |
| Oxidation Product | 2-Bromo-3,4-dimethoxybenzoic acid | Air oxidation during storage or workup. | Tailing on TLC (acidic). Soluble in NaHCO3 wash. Broad OH stretch in IR (2500-3000 cm⁻¹). |
| Demethylated | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | Harsh Lewis acid catalysis (e.g., AlCl3). | Phenolic OH peak in NMR (~5-6 ppm, exchangeable). Positive Ferric Chloride test. |
Section 3: Impurity Formation Pathways (Visualized)
Understanding how impurities form allows for better prevention. The diagram below illustrates the reaction landscape for the bromination of veratraldehyde.
Figure 1: Reaction landscape showing the divergence between the kinetic/controlled target synthesis and thermodynamic impurity pathways.
Section 4: Troubleshooting & Purification Protocols
Issue 1: "I have a persistent starting material spot (Veratraldehyde)."
Solution: The Bisulfite Adduct Method . Aldehydes form solid, water-soluble adducts with sodium bisulfite. Non-aldehyde impurities (over-brominated products, some isomers with steric hindrance) often do not, or have significantly different solubility profiles.
Protocol:
-
Dissolution: Dissolve crude oil/solid in a minimal amount of Ether or Toluene.
-
Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (
). -
Agitation: Stir vigorously for 1-2 hours. The aldehyde-bisulfite adduct should precipitate as a white solid or migrate into the aqueous phase.
-
Separation:
-
Regeneration: Treat the adduct with 10% Sodium Carbonate (
) or dilute to release the purified aldehyde. -
Extraction: Extract the regenerated aldehyde into DCM, dry over
, and concentrate.
Issue 2: "My melting point is depressed/broad (130-145°C range)."
Solution: This indicates regioisomer contamination (Target A mixed with Target B). Recrystallization Strategy: Brominated benzaldehydes crystallize well, but isomers often co-crystallize.
-
Solvent System: Ethanol (95%) or Methanol/Water (9:1).
-
Technique: Dissolve in boiling solvent. Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
-
Seed Crystals: If available, seed with the pure isomer at 30°C to induce selective crystallization.
Issue 3: "The product is turning yellow/brown during storage."
Solution: Oxidation to Benzoic Acid.
-
Removal: Dissolve the product in DCM. Wash with saturated Sodium Bicarbonate (
). The acid impurity will move to the aqueous layer (as the salt). Dry and evaporate the organic layer.[1][2] -
Prevention: Store under Argon/Nitrogen at -20°C. Aldehydes are auto-oxidative.
Section 5: Advanced Purification Workflow (Bisulfite Loop)
This workflow is the "Gold Standard" for purifying substituted benzaldehydes when simple recrystallization fails.
Figure 2: The Bisulfite Adduct purification loop. This method effectively strips non-aldehyde impurities.
FAQ: Frequently Asked Questions
Q: Can I separate the 2-bromo and 6-bromo isomers using the bisulfite method? A: Generally, no . Both are aldehydes and will form adducts. However, the rate of formation differs. The 2-bromo isomer is sterically crowded (flanked by -OMe and -Br) and forms the adduct much slower than the 6-bromo isomer. You can exploit this by limiting the reaction time (Kinetic Resolution), though Column Chromatography is more reliable for isomer separation.
Q: What is the reference melting point? A:
-
6-Bromoveratraldehyde (Major Isomer): 150-151°C [1].
-
This compound (Crowded Isomer): Literature varies, but often lower or distinct. Verify with H-NMR (coupling constants).
Q: Why does my NMR show a peak at 12.7 minutes (HPLC) or m/z 244?
A: This corresponds to the molecular weight of the target (
References
-
Sigma-Aldrich. (n.d.). 6-Bromoveratraldehyde Product Specification. Retrieved from
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Retrieved from [3]
-
PubChem.[4] (n.d.). 2-Bromo-4,6-dimethoxybenzaldehyde Compound Summary. (Note: Illustrates nomenclature variations in databases). Retrieved from [4]
-
Matsuura, S., & Miyano, O. (1990).[5] Process for producing bromobenzaldehydes. US Patent 4,945,186.[5] (Describes industrial bromination conditions). Retrieved from
Sources
- 1. scielo.br [scielo.br]
- 2. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 3. sunankalijaga.org [sunankalijaga.org]
- 4. 2-Bromo-4,6-dimethoxybenzaldehyde | C9H9BrO3 | CID 11402303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Reaction Optimization for 2-Bromo-3,4-dimethoxybenzaldehyde
Ticket Subject: Catalyst Deactivation & Low Yields in Cross-Coupling Protocols Substrate ID: 2-Bromo-3,4-dimethoxybenzaldehyde (CAS: 5392-10-9) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Substrate Profile
Welcome to the technical support hub for This compound (hereafter referred to as BDB ). This substrate is a critical scaffold in the synthesis of isoquinoline alkaloids and fused heterocyclic systems.
However, BDB presents a "perfect storm" of deactivation mechanisms for Palladium (Pd) catalysis:
-
Steric Hindrance: The methoxy group at the 3-position is ortho to the bromine, severely impeding the oxidative addition step.
-
Electronic Deactivation: The electron-rich dimethoxy ring reduces the electrophilicity of the C-Br bond, slowing the desired catalytic cycle.
-
Catalyst Poisoning: The aldehyde moiety is prone to decarbonylation , converting the active catalyst into inactive carbonyl clusters.
This guide provides the troubleshooting logic required to overcome these barriers.
Diagnostic Module: Why Did My Reaction Fail?
Issue #1: The "Stalled" Reaction (Decarbonylation)
Symptom: The reaction stops after 20-30% conversion. TLC/LCMS shows the formation of 3,4-dimethoxybromobenzene (loss of aldehyde) or plain 3,4-dimethoxybiphenyl (if coupling occurred followed by decarbonylation). Root Cause: Palladium is an excellent catalyst for removing carbonyl groups. In the absence of rapid cross-coupling, Pd inserts into the aldehyde C-H bond, extrudes CO, and forms an inactive Pd-CO complex or drives the formation of the deformylated byproduct.
Issue #2: The "Black" Reaction (Catalyst Aggregation)
Symptom: Rapid formation of "Palladium Black" (precipitate) within 30 minutes; no product formation. Root Cause: Ligand stripping. The 3-OMe group creates steric bulk that prevents standard ligands (like PPh3) from stabilizing the Pd(II) intermediate effectively. The Pd center becomes "naked" and aggregates into inactive metal particles.
Mechanistic Visualization (The Deactivation Loop)
The following diagram illustrates the competition between the desired Suzuki coupling and the fatal decarbonylation pathway.
Figure 1: The "Race Against Time." If the desired oxidative addition and transmetallation are too slow due to the 3-OMe steric hindrance, the catalyst diverts to the decarbonylation pathway.
Troubleshooting Protocols & Solutions
Protocol A: Overcoming Steric Hindrance (Ligand Selection)
Objective: Accelerate the oxidative addition step to outcompete decarbonylation. Solution: Use electron-rich, bulky Buchwald ligands.[1] Standard PPh3 is insufficient for BDB.
| Ligand Class | Recommendation | Why? |
| S-Phos | Primary Choice | The methoxy group on S-Phos interacts with the Pd center, stabilizing it against the steric bulk of the 3-OMe on the substrate. |
| X-Phos | Secondary Choice | Extremely bulky; excellent for preventing Pd black formation but can be slower to initiate. |
| PPh3 | AVOID | Lacks the bulk to prevent aggregation; leads to rapid catalyst death. |
Protocol B: Preventing Aldehyde Condensation (Base Selection)
Objective: Prevent the aldehyde from undergoing Cannizzaro reactions or aldol condensations, which consume the substrate. Solution: Switch from aqueous hydroxides to anhydrous carbonates or phosphates.
-
Recommended Base: Potassium Phosphate (
) or Cesium Carbonate ( ). -
Solvent System: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous).
-
Avoid: NaOEt, KOH, or strong amine bases.
The "Golden Standard" Workflow (Step-by-Step)
This protocol is optimized for Suzuki-Miyaura Coupling of BDB with an aryl boronic acid.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst:
(2 mol%) + S-Phos (4 mol%)-
Alternative Pre-catalyst: Pd-132 (XantPhos-Pd-G3) if available.
-
-
Base:
(2.0 equiv) -
Solvent: Toluene:Water (10:1 ratio)
Procedure:
-
Degassing (Critical): Charge the reaction vessel with the solid substrate, boronic acid, base, and ligand (S-Phos). Seal and purge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.
-
Catalyst Addition: Add the Pd source (
) last, under positive inert gas pressure. -
Solvent Addition: Add degassed solvents via syringe.
-
Temperature Ramp: Heat to 80°C .
-
Note: Do NOT exceed 100°C. Higher temperatures exponentially increase the rate of decarbonylation (loss of CHO group).
-
-
Monitoring: Check TLC at 1 hour. If the reaction is sluggish, add a second portion of catalyst (1 mol%) rather than increasing temperature.
Decision Tree: Troubleshooting Live Experiments
Use this flow to diagnose ongoing failures with BDB reactions.
Figure 2: Diagnostic logic flow for recovering failed batches.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Catalyst Selection. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Bromo-3,4-dimethoxybenzaldehyde and its Structural Analogs
An in-depth analysis of 1H and 13C NMR spectral data for researchers, scientists, and drug development professionals.
In the realm of synthetic organic chemistry and drug discovery, the unambiguous structural elucidation of novel and known compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and indispensable tool in this endeavor, providing granular insights into the molecular architecture of organic compounds. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 2-Bromo-3,4-dimethoxybenzaldehyde, a versatile building block in the synthesis of various pharmaceutical and bioactive molecules.
To provide a deeper understanding of the structure-spectra correlation, this guide offers a comparative analysis with its structurally related analogs: 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2-bromobenzaldehyde. By examining the influence of the bromo and methoxy substituents on the chemical shifts and coupling patterns of the aromatic protons and carbons, we can gain valuable insights into the electronic environment of these molecules.
Deciphering the Molecular Fingerprint: ¹H and ¹³C NMR Spectral Analysis
The chemical structure of this compound dictates a unique set of signals in its NMR spectra. The presence of an aldehyde group, two methoxy groups, and a bromine atom on the benzene ring leads to a distinct pattern of chemical shifts and multiplicities.
Predicted ¹H NMR Spectral Data of this compound
Based on the principles of substituent effects in NMR spectroscopy, the ¹H NMR spectrum of this compound in CDCl₃ is predicted to exhibit the following key features:
-
Aldehyde Proton (-CHO): A singlet peak is expected to appear in the downfield region, typically between δ 9.8 and 10.5 ppm. The strong deshielding effect of the carbonyl group and the aromatic ring causes this significant downfield shift.
-
Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 7.0 - 8.0 ppm). The proton at position 6 (H-6) will likely resonate further downfield due to the anisotropic effect of the adjacent aldehyde group. The proton at position 5 (H-5) will be upfield in comparison. The coupling constant between these two protons (³JHH) is expected to be in the range of 8-9 Hz, characteristic of ortho-coupling.
-
Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two methoxy groups, likely in the range of δ 3.8 - 4.1 ppm. The electronic environment of the two methoxy groups is different due to the presence of the adjacent bromine atom and aldehyde group, leading to separate signals.
Predicted ¹³C NMR Spectral Data of this compound
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule:
-
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded and will appear as a singlet at the lowest field, typically between δ 188 and 192 ppm.
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110 - 160 ppm). The carbons attached to the electronegative oxygen and bromine atoms (C-2, C-3, and C-4) will be significantly deshielded. The chemical shifts of the remaining aromatic carbons (C-1, C-5, and C-6) will also be influenced by the substituents.
-
Methoxy Carbons (-OCH₃): Two signals for the methoxy carbons are expected in the upfield region, typically between δ 55 and 65 ppm.
A Comparative Analysis: Unveiling Substituent Effects
To better understand the spectral features of this compound, a comparison with its structural analogs, 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2-bromobenzaldehyde, is highly instructive.
Comparison with 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
Veratraldehyde lacks the bromine atom at the C-2 position. This absence significantly influences the electronic environment of the aromatic ring.
-
¹H NMR: In veratraldehyde, the aromatic region is more complex due to the presence of three aromatic protons. The introduction of the electron-withdrawing bromine atom in this compound is expected to cause a general downfield shift of the remaining aromatic protons.
-
¹³C NMR: The most significant difference will be the absence of the C-Br signal and the upfield shift of the C-2 carbon in veratraldehyde compared to the target molecule.
Comparison with 2-Bromobenzaldehyde
2-Bromobenzaldehyde lacks the two methoxy groups present in the target molecule.
-
¹H NMR: The absence of the electron-donating methoxy groups in 2-bromobenzaldehyde results in a general downfield shift of all aromatic protons compared to this compound.
-
¹³C NMR: The carbons C-3 and C-4 in 2-bromobenzaldehyde will be significantly shielded compared to the corresponding carbons in this compound, which are attached to the electron-donating methoxy groups.
Tabulated Spectral Data for Comparative Analysis
The following tables summarize the reported ¹H and ¹³C NMR spectral data for the comparator compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm), Multiplicity | Aromatic Protons δ (ppm), Multiplicity, J (Hz) | Methoxy Protons (OCH₃) δ (ppm), Multiplicity |
| 3,4-Dimethoxybenzaldehyde | CDCl₃ | 9.84 (s) | 7.43 (dd, J=8.2, 1.8), 7.41 (d, J=1.8), 6.97 (d, J=8.2) | 3.95 (s), 3.94 (s) |
| 2-Bromobenzaldehyde [1] | CDCl₃ | 10.36 (s) | 7.91 (dd, J=7.6, 1.6), 7.65 (td, J=7.6, 1.2), 7.43 (m) | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Carbonyl Carbon (CHO) δ (ppm) | Aromatic Carbons δ (ppm) | Methoxy Carbons (OCH₃) δ (ppm) |
| 3,4-Dimethoxybenzaldehyde | CDCl₃ | 190.9 | 154.2, 149.6, 130.1, 126.9, 110.8, 109.2 | 56.1, 56.0 |
| 2-Bromobenzaldehyde [1] | CDCl₃ | 191.9 | 135.4, 133.9, 133.4, 129.8, 127.9, 127.1 | - |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the sample (e.g., this compound) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, equipped with a 5 mm broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to optimize sensitivity.
-
Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity, characterized by a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30° pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 240 ppm.
-
Use a 30° pulse width with proton decoupling (e.g., Waltz-16).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Visualizing Molecular Structure and NMR Workflow
To further clarify the relationships between the molecular structure and the expected NMR data, as well as the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for NMR data acquisition and analysis.
Conclusion
This guide has provided a detailed theoretical and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of its substituents and comparing its spectral data with those of its structural analogs, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol and workflow diagrams serve as a practical resource for obtaining high-quality and reliable NMR data.
References
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. This compound. [Link]
-
YouTube. Interpreting Aromatic NMR Signals. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]
Sources
Technical Guide: Mass Spectral Interpretation of 2-Bromo-3,4-dimethoxybenzaldehyde
Executive Summary
2-Bromo-3,4-dimethoxybenzaldehyde (CAS: 5392-10-9) acts as a critical electrophilic building block in the synthesis of isoquinoline alkaloids and pharmacophores. In drug development, verifying the regiochemistry of this intermediate is non-negotiable, as the position of the bromine atom dictates the success of subsequent metal-catalyzed cross-coupling reactions.
This guide provides a definitive methodology for interpreting the mass spectrum of this compound. Unlike generic spectral guides, we focus on the comparative utility of ionization techniques (EI vs. ESI) and the mechanistic fragmentation pathways that distinguish this ortho-brominated isomer from its meta- and para-counterparts.
Part 1: The Isotopic Anchor (Primary Identification)
Before analyzing fragmentation, the analyst must validate the molecular ion (
-
Nominal Mass: ~245 Da[1]
-
The Signature: Bromine exists as
and in a nearly 1:1 natural abundance ratio.[2] -
Observation: You will not see a single parent peak. Instead, you must observe a doublet at m/z 244 and 246 with approximately equal intensity.[1]
Critical Check: If the
region shows a 3:1 ratio (chlorine) or a single dominant peak (iodine/fluorine), the sample is incorrect. The 1:1 "goalpost" pattern is the first step in the self-validating protocol.
Part 2: Comparative Ionization Techniques (EI vs. ESI)
Choosing the wrong ionization method can obscure critical structural data. The following comparison highlights when to deploy Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific aldehyde.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV).[1][3] High fragmentation. | Soft . Low fragmentation.[4] |
| Primary Signal | Fragment Ions dominate. | Adducts dominate ( |
| Key Peaks (m/z) | 244/246 ( | 245/247 ( |
| Structural Insight | High. Fragmentation pattern confirms the position of substituents (Regiochemistry). | Low. Confirms molecular weight and purity, but cannot easily distinguish isomers.[1] |
| Recommendation | Primary Tool. Use for structural characterization and isomer differentiation. | Secondary Tool. Use for high-throughput purity checks (LC-MS) during synthesis.[1] |
Part 3: Mechanistic Fragmentation Pathways (EI-MS)
Under EI conditions (70 eV), the molecule undergoes predictable bond scissions.[1] Understanding the causality of these breaks allows you to confirm the structure "from the inside out."
The Fragmentation Logic[5]
-
-Cleavage (Loss of H): Benzaldehydes characteristically lose the aldehydic hydrogen to form a resonance-stabilized acylium ion (
). -
Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide (28 Da) to form a phenyl cation. This is often a dominant pathway.
-
Radical Loss of Bromine: The C-Br bond is weaker than the C-O bonds. Loss of Br
(79/81 Da) yields a cation at m/z 165/166. -
Ortho Effect: The 2-bromo position creates steric strain on the carbonyl group, often accelerating the loss of the CHO moiety compared to the 5-bromo or 6-bromo isomers.
Visualization: The Decay Pathway
The following diagram maps the specific m/z transitions expected for the
Caption: Mechanistic fragmentation tree for this compound under 70 eV EI.
Part 4: Distinguishing Regioisomers (The "Ortho Effect")
A common challenge is distinguishing the 2-bromo isomer (target) from the 5-bromo or 6-bromo impurities.
The Diagnostic Indicator: In the 2-bromo isomer, the bromine atom is ortho to the carbonyl group. This proximity causes steric inhibition of resonance, twisting the carbonyl out of the plane of the benzene ring.
-
Result: The bond between the ring and the carbonyl carbon is weakened.
-
Spectral Consequence: The peak at m/z 215/217 (
) is typically more intense in the 2-bromo isomer compared to the 5-bromo isomer, where the carbonyl is less sterically crowded and the acylium ion ( ) is relatively more stable.
Part 5: Validated Experimental Protocol (GC-MS)
To reproduce the data described above, follow this standard operating procedure.
1. Sample Preparation:
-
Solvent: Dilute 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
-
Concentration: Final concentration should be ~100 ppm. Avoid overload to prevent peak broadening which can obscure the isotope doublet.
2. Instrument Parameters (Agilent/Shimadzu Standard):
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5MS or equivalent (low polarity), 30m x 0.25mm.[1]
-
Oven Program:
-
Start: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 mins.
-
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.[1]
-
Scan Range: m/z 40 – 400.
3. Data Validation Checklist:
References
-
PubChem. (n.d.). This compound | C9H9BrO3.[5] National Library of Medicine. Retrieved from [Link]
-
Nafillah, K. (2024).[1] Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Retrieved from [Link][1][6]
-
SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. Retrieved from [Link]
Sources
- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 2. savemyexams.com [savemyexams.com]
- 3. fiveable.me [fiveable.me]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | C9H9BrO3 | CID 618538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sunankalijaga.org [sunankalijaga.org]
FT-IR analysis of 2-Bromo-3,4-dimethoxybenzaldehyde functional groups
An In-Depth Technical Guide to the FT-IR Analysis of 2-Bromo-3,4-dimethoxybenzaldehyde
Executive Summary
This compound (CAS: 55171-60-3) is a critical halogenated benzaldehyde derivative used as an intermediate in the synthesis of isoquinoline alkaloids and complex pharmaceutical scaffolds.[1][2] Its structural specificity—defined by the bromine atom at the ortho position relative to the carbonyl group and adjacent to the methoxy group—presents unique spectroscopic challenges.
This guide provides a comparative technical analysis of FT-IR methodologies for identifying and validating this compound. Unlike standard "datasheets," this document focuses on distinguishing the 2-bromo isomer from its common regioisomer (6-bromo-3,4-dimethoxybenzaldehyde) and its precursor (veratraldehyde) using vibrational spectroscopy.
Strategic Context: The Isomer Challenge
In drug development, the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) typically yields the 6-bromo isomer (also known as 2-bromo-4,5-dimethoxybenzaldehyde) due to steric directing effects. The 2-bromo isomer (the subject of this guide) is sterically crowded, with the bromine atom "wedged" between the aldehyde and methoxy groups.
Why FT-IR? While NMR provides definitive structural elucidation, FT-IR offers a rapid, cost-effective method for routine process monitoring. The steric strain in the 2-bromo isomer induces a measurable shift in the carbonyl stretching frequency, allowing FT-IR to serve as a quick "Go/No-Go" gatekeeper in synthesis.
Comparative Analysis: FT-IR vs. Alternatives
A. Analytical Technique Comparison
| Feature | FT-IR (Recommended) | 1H-NMR | HPLC-UV |
| Primary Utility | Functional group verification & Isomer differentiation (via C=O shift) | Absolute structural confirmation | Purity quantification |
| Sample Prep | Minimal (ATR) to Moderate (KBr) | High (Deuterated solvents) | High (Mobile phase prep) |
| Time-to-Result | < 2 Minutes | 15–30 Minutes | 30–60 Minutes |
| Differentiation | Detects steric inhibition of resonance | Detects proton coupling patterns | Separates based on polarity |
| Cost Per Run | Negligible | High | Moderate |
B. Sampling Mode Comparison: ATR vs. Transmission (KBr)
For this compound (a crystalline solid), the choice of sampling affects spectral resolution, particularly in the fingerprint region.
| Parameter | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |
| Workflow Efficiency | Superior. Direct analysis of powder. No grinding required. | Low. Requires grinding with KBr and pressing.[3] |
| Reproducibility | High. Path length is fixed by crystal physics. | Variable. Depends on pellet thickness and homogeneity. |
| Peak Resolution | Good, but intensity decreases at higher wavenumbers. | Excellent. Superior for resolving weak overtone bands. |
| Moisture Sensitivity | Low. | High. KBr is hygroscopic; water bands may obscure -OH impurities. |
| Recommendation | Primary Method for routine ID and QC. | Secondary Method for detailed structural characterization. |
Spectral Analysis & Benchmarking
The FT-IR spectrum of this compound is characterized by a "Blue Shift" in the carbonyl region compared to its precursor.
Mechanism of the Shift (The "Ortho Effect")
In the parent molecule (3,4-dimethoxybenzaldehyde), the carbonyl group is coplanar with the aromatic ring, maximizing
Key Functional Group Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Insight |
| C=O[3][4] Stretch (Aldehyde) | 1690 – 1705 | Strong | Diagnostic Peak. Shifted higher vs. precursor (1684 cm⁻¹) due to steric inhibition of resonance. |
| C-H Stretch (Aldehyde) | 2850 & 2750 | Medium | Fermi doublet. The lower frequency band (2750) is often distinct and separated from aliphatic C-H. |
| Ar-O-C (Methoxy) | 1260 (asym) / 1020 (sym) | Strong | Characteristic of the dimethoxy motif. |
| C=C Aromatic | 1580 – 1590 | Medium | Ring breathing modes. |
| C-Br Stretch | 600 – 700 | Medium/Weak | Often multiple bands in the fingerprint region; confirms halogenation. |
| Substitution Pattern | 800 – 900 | Medium | Out-of-plane C-H bending specific to 1,2,3,4-tetrasubstituted rings. |
Experimental Protocol: ATR-FTIR Workflow
Objective: To verify the identity of this compound and ensure absence of unreacted veratraldehyde.
Equipment: PerkinElmer Spectrum Two or equivalent with Diamond ATR accessory.
Step-by-Step Methodology:
-
System Blank:
-
Clean the ATR crystal with isopropanol. Ensure no residue remains.
-
Collect a background spectrum (Air) with the same parameters as the sample (Range: 4000–450 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16).
-
-
Sample Loading:
-
Place approximately 5–10 mg of the solid sample onto the center of the diamond crystal.
-
Crucial: Apply consistent pressure using the pressure arm (force gauge ~80–100 N) to ensure intimate contact between the crystal and the solid. Poor contact yields noisy spectra.
-
-
Data Acquisition:
-
Data Processing:
-
Baseline Correction: Apply automatic baseline correction.
-
Peak Picking: Label the Carbonyl (1690–1705 cm⁻¹) and Aldehyde C-H (2750 cm⁻¹) peaks.
-
-
Quality Decision:
-
Pass: C=O peak > 1690 cm⁻¹ AND distinct C-Br bands present.
-
Fail (Precursor Contamination): Shoulder or secondary peak visible at ~1684 cm⁻¹.
-
Fail (Wrong Isomer): C=O peak < 1680 cm⁻¹ (Indicative of 6-bromo isomer where steric strain is lower).
-
Logic Visualization: Isomer Differentiation
The following diagram illustrates the decision logic for distinguishing the target molecule from its likely impurities using FT-IR.
Figure 1: Decision logic for identifying this compound based on carbonyl shift and steric "ortho" effects.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618538, this compound. Retrieved from [Link]
-
Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde.[4] Proceeding International Conference on Religion, Science and Education.[4] (Provides comparative spectral data for the 6-bromo isomer). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Benzaldehyde Derivatives. (General reference for benzaldehyde functional group assignments). Retrieved from [Link]
Sources
A Senior Application Scientist's Comparative Guide to Purity Determination of 2-Bromo-3,4-dimethoxybenzaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and organic synthesis, the purity of a starting material is not merely a quality metric; it is a cornerstone of reaction efficiency, yield, and, most importantly, the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-3,4-dimethoxybenzaldehyde is a key intermediate, valued for its specific substitution pattern that enables the construction of complex molecular architectures. However, its synthesis, typically involving the electrophilic bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde), can introduce a spectrum of impurities.[1] These include unreacted starting materials, isomeric byproducts, and over-brominated species, each capable of propagating through a synthetic route to compromise the integrity of the final product.
This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower researchers, quality control analysts, and process chemists in selecting and implementing the most appropriate analytical strategy.
Understanding the Impurity Profile
A robust analytical method must be capable of separating and quantifying the target analyte from its potential process-related impurities. For this compound, the primary impurities of concern are:
-
Starting Material: Unreacted 3,4-dimethoxybenzaldehyde (veratraldehyde).
-
Isomeric Impurities: Bromination occurring at other positions on the aromatic ring, such as 5-bromo- or 6-bromo-veratraldehyde.
-
Over-brominated Species: Di-brominated products that may form under forcing reaction conditions.
-
Degradation Products: Potential products arising from oxidation or other decomposition pathways.
The ability to resolve these closely related structures is the primary challenge and the main driver for selecting a high-resolution analytical technique.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
For quantitative purity assessment and impurity profiling of non-volatile organic molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed industry standard.[2] Its high resolving power, sensitivity, and precision make it the ideal choice for routine quality control and validation studies.
Causality of Method Design
The choice of a C18 (octadecylsilyl) stationary phase is based on its hydrophobic nature, which effectively retains the moderately polar benzaldehyde derivatives. A mobile phase gradient using a mixture of a weak acid in water (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile allows for the sharp elution of both the main component and its less-retained (more polar) and more-retained (less polar) impurities. The acidic modifier suppresses the ionization of any potential acidic impurities, ensuring good peak shape. UV detection is highly effective as the aromatic ring and carbonyl group provide strong chromophores.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Validation & System Suitability:
-
Before analysis, perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3][4][5][6]
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is an excellent technique for analyzing thermally stable and volatile compounds like benzaldehyde derivatives.
Causality of Method Design
The choice of a mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) provides a good balance of interactions to separate compounds based on their boiling points and polarity differences. A temperature-programmed oven ramp is essential to first elute highly volatile impurities at lower temperatures and then the main analyte and less volatile impurities as the temperature increases, ensuring sharp peaks and good resolution. Split injection is used to avoid overloading the column with the high-concentration main peak.
Experimental Protocol: GC-FID/MS
-
Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column, and an FID or MS detector.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Detector Temperature: 280°C (FID) or MS Transfer Line at 280°C.
-
MS Parameters (if used): Electron ionization (EI) at 70 eV, scan range 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
-
Data Analysis:
-
For FID, purity is typically calculated based on percent area normalization, assuming a similar response factor for all impurities.
-
For MS, impurities can be identified by comparing their mass spectra to library databases (e.g., NIST).[7] The presence of bromine is easily confirmed by the characteristic M/M+2 isotopic pattern.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS purity and impurity ID.
Spectroscopic Methods: Indispensable Tools for Structural Confirmation
While chromatography excels at separation and quantification, spectroscopic techniques like NMR and FTIR are paramount for structural confirmation and can provide quantitative data under specific conditions.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for the definitive structural identification of the main component. The spectrum of this compound is expected to show distinct signals:
-
An aldehyde proton singlet (~9.8-10.5 ppm).
-
Two aromatic proton signals in the aromatic region (~6.8-7.8 ppm).
-
Two methoxy group singlets (~3.9-4.1 ppm).
Quantitative NMR (qNMR): By adding a high-purity, stable internal standard with a known concentration (e.g., maleic anhydride), the absolute purity of the analyte can be determined with high accuracy by comparing the integral of a specific analyte proton signal to that of the standard. This technique is a primary method and does not require a reference standard of the analyte itself.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method used primarily for identity confirmation. It confirms the presence of key functional groups. For this compound, characteristic absorption bands include:
-
~1680-1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.
-
~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch of the aldehyde.
-
~1200-1000 cm⁻¹: C-O stretching of the ether groups.[1]
-
~600-800 cm⁻¹: C-Br stretching.
While not suitable for quantifying minor impurities, FTIR is an excellent first-pass quality check.
Comparative Performance Summary
The choice of analytical method depends on the specific goal, whether it is routine QC, in-depth impurity identification, or absolute purity determination.
| Parameter | RP-HPLC | GC-FID/MS | qNMR | FTIR |
| Primary Use | Quantitative Purity | Quantitative Purity, Impurity ID | Absolute Purity, Structure ID | Identity Confirmation |
| Specificity | Very High | High (MS) / Moderate (FID) | Very High | Low |
| Sensitivity | High (ppm levels) | High (ppm levels) | Moderate (~0.1%) | Low (>1-2%) |
| Precision | Very High (<1% RSD) | High (<2% RSD) | Very High (<1% RSD) | N/A |
| Throughput | Moderate | Moderate | Low | High |
| Impurity ID | Possible with PDA/MS | Excellent with MS | Possible for >0.1% | No |
| Validation | Well-established[8] | Well-established | Requires expertise | N/A for purity |
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended, leveraging the strengths of different analytical techniques.
-
For Routine Quality Control: A validated RP-HPLC method is the optimal choice. It provides a reliable, precise, and sensitive measure of purity and can track known impurities batch-to-batch.
-
For Impurity Identification: GC-MS is the superior technique for identifying unknown volatile impurities, providing both retention time data and mass spectra for structural elucidation. LC-MS can be used for non-volatile unknowns.
-
For Primary Standard Characterization: Quantitative NMR (qNMR) should be employed to determine the absolute purity of a reference standard lot without reliance on a pre-existing standard. This is supported by identity confirmation via FTIR and elemental analysis.
By integrating these methods, researchers and drug development professionals can build a comprehensive analytical package that ensures the quality and consistency of this compound, thereby safeguarding the integrity of the entire synthetic and development pipeline.
References
-
S. K. Singh, M. M. Singh, S. C. Das. Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Indian Journal of Chemistry. Available from: [Link]
-
A. C. Lewis, J. R. Hopkins, K. A. Read, et al. Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. Atmospheric Chemistry and Physics. Available from: [Link]
- CN102875344A. Method for preparing 2, 3, 4-trimethoxybenzaldehyde. Google Patents.
-
P. L. Lavanya, M. Sunitha, M. S. Kumar. Analytical method validation: A brief review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. ResearchGate. Available from: [Link]
-
T. Seidensticker, J. O. DaSilva, P. J. J. Leemen, et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available from: [Link]
-
Teledyne LABS. Analytical Method Validation: are your analytical methods suitable for intended use?. Teledyne LABS. Available from: [Link]
-
B. Sivagami, B. Nagaraju, V. Pavan kumar, et al. RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms. JSM Central. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
C. A. M. L. Herrera, J. G. R. Ramírez, A. D. C. P. A. Trujillo, et al. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]
-
K. Nafillah. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Available from: [Link]
-
J. M. T. A. Rahman, J. A. Golen, A. L. Rheingold, et al. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH. Available from: [Link]
-
ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available from: [Link]
-
PubChem. 2-Bromo-4,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
G. A. Crowder. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optica Publishing Group. Available from: [Link]
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L. R. Snyder, J. J. Kirkland, J. W. Dolan. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. LCGC North America. Available from: [Link]
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Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]
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T. Seidensticker, J. O. DaSilva, P. J. J. Leemen, et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
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NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
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FooDB. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). FooDB. Available from: [Link]
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Comparative Crystallographic Analysis of 2-Bromo-3,4-dimethoxybenzaldehyde Derivatives: A Guide to Synthesis, Crystallization, and Structural Elucidation
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the crystallographic characteristics of 2-Bromo-3,4-dimethoxybenzaldehyde derivatives. While a definitive single-crystal structure for the parent compound, this compound, is not widely reported in publicly accessible databases, this guide leverages experimental data from closely related isomers and analogues to provide a robust framework for researchers, scientists, and drug development professionals. By examining these related structures, we can infer the expected molecular conformation, identify likely intermolecular interactions, and understand the impact of substituent placement on crystal packing.
The guide delves into the essential methodologies, from targeted synthesis and derivatization to the principles of single-crystal growth and the workflow of X-ray diffraction analysis. The causality behind experimental choices is explained to provide actionable insights for researchers working with this class of compounds, which are valuable building blocks in medicinal chemistry and materials science.
Foundational Principles: Synthesis and Derivatization
The precise control over molecular architecture begins with synthesis. This compound and its derivatives are typically synthesized via electrophilic aromatic substitution on a substituted benzaldehyde precursor. The choice of starting material and brominating agent is critical for directing the regioselectivity of the reaction.
Synthesis of Brominated Dimethoxybenzaldehydes
A common strategy involves the direct bromination of a dimethoxybenzaldehyde isomer. For instance, the synthesis of related compounds like 5-bromo-2,3-dimethoxybenzaldehyde begins with the molecular bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by methylation.[1] This multi-step approach allows for precise control over the substitution pattern.
An alternative approach for bromination utilizes an in situ generation of bromine, for example, from potassium bromate (KBrO₃) in acidic conditions.[2] This method avoids the direct handling of volatile and toxic molecular bromine, aligning with green chemistry principles. The reaction proceeds via an electrophilic aromatic substitution mechanism.[2]
Derivatization for Structural Comparison: Schiff Bases
To explore a wider range of intermolecular interactions and conformational possibilities, derivatives such as Schiff bases are frequently synthesized. These are typically formed through the condensation reaction of the parent aldehyde with a primary amine. Schiff bases derived from 3,4-dimethoxybenzaldehyde have been successfully synthesized and characterized, providing valuable insight into the electronic and steric effects of the imine group on crystal packing.[3][4]
The Art and Science of Crystallization
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis.[5] The process relies on creating a supersaturated solution from which a single crystal nucleus can form and grow in an ordered manner.
Experimental Protocol: Growing Single Crystals of Benzaldehyde Derivatives
This protocol outlines the most common and effective method for small organic molecules: slow evaporation. The rationale for this choice is its simplicity and effectiveness for moderately soluble, non-volatile compounds. By slowly removing the solvent, the concentration of the solute gradually increases past the saturation point, promoting slow, ordered crystal growth rather than rapid precipitation.[6]
Materials:
-
Purified benzaldehyde derivative (5-10 mg)
-
High-purity solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane)
-
Small, clean glass vials (1-2 mL) with loose-fitting caps or covers (e.g., aluminum foil with pinholes)
-
Microscope for crystal inspection
Step-by-Step Methodology:
-
Solvent Screening: The choice of solvent is paramount.[6] An ideal solvent will fully dissolve the compound when heated or at a higher concentration but show limited solubility at room temperature. Test solubility in a range of solvents with varying polarities.
-
Solution Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent (e.g., 0.5-1.0 mL) in a clean vial. Gentle warming may be required to achieve full dissolution. Ensure the solution is saturated or near-saturated at room temperature.
-
Slow Evaporation Setup: Cover the vial with a cap that is not airtight, or use aluminum foil with a few pinholes. This prevents dust contamination while allowing the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a quiet corner of the lab is often sufficient.
-
Monitoring and Harvesting: Periodically inspect the vial under a microscope without disturbing it. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a spatula or loop and remove any excess solvent with filter paper.[5]
Troubleshooting:
-
Oiling Out: If an oil forms instead of crystals, it indicates the compound is too soluble in the chosen solvent or impurities are present.[6] Re-purify the compound or try a solvent system in which the compound is less soluble, or use a co-solvent (vapor diffusion) method.
-
No Crystals Form: The solution may be undersaturated. Allow more solvent to evaporate or start again with less solvent.
-
Polycrystalline Powder: Evaporation was too rapid. Use a vial with a smaller opening or move it to a cooler location to slow down the process.
Single-Crystal X-ray Diffraction: The Definitive Workflow
Once a suitable crystal is obtained, the process of determining its three-dimensional structure begins. Single-Crystal X-ray Diffraction (SC-XRD) provides atomic-level resolution of the molecular structure and its arrangement within the crystal lattice.
The diagram below illustrates the standard workflow for an SC-XRD experiment.
Sources
A Comparative Guide to the Biological Activities of 2-Bromo-3,4-dimethoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2-Bromo-3,4-dimethoxybenzaldehyde
This compound is a substituted aromatic aldehyde that serves as a versatile starting material in the synthesis of a wide array of heterocyclic and acyclic compounds. The presence of the bromo and dimethoxy substituents on the benzene ring significantly influences the electronic and steric properties of the molecule, making its derivatives of great interest in medicinal chemistry. The exploration of these derivatives has revealed a spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide will delve into a comparative analysis of several key classes of these derivatives, namely Schiff bases, chalcones, hydrazones, and thiosemicarbazones.
I. Schiff Base Derivatives: Broad-Spectrum Antimicrobial Potential
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The imine or azomethine group (-C=N-) is a crucial pharmacophore responsible for their biological action.
Comparative Antimicrobial Activity
While direct comparative studies on a series of Schiff bases derived specifically from this compound are limited in the readily available literature, the broader class of substituted benzaldehyde Schiff bases has been extensively studied. These studies consistently demonstrate that the nature and position of substituents on the aldehyde and the amine precursor significantly impact the antimicrobial efficacy. For instance, Schiff bases derived from salicylaldehyde have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The introduction of a bromo and two methoxy groups, as in the case of this compound, is anticipated to modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their ability to penetrate bacterial cell membranes and interact with intracellular targets.
General findings from studies on various benzaldehyde-derived Schiff bases indicate that:
-
Electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.
-
The presence of hydroxyl groups can also contribute to increased activity, potentially through hydrogen bonding interactions with target enzymes.
-
The overall lipophilicity of the molecule plays a critical role in its ability to traverse the microbial cell wall.
Further research is warranted to synthesize and screen a library of Schiff bases from this compound against a panel of clinically relevant microbial strains to establish a clear structure-activity relationship.
II. Chalcones: Promising Anticancer and Anti-inflammatory Agents
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are well-regarded for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an aldehyde with an acetophenone.
Structure-Activity Relationship in Anticancer Activity
The anticancer activity of chalcones is often attributed to their ability to interact with various cellular targets, including tubulin, kinases, and apoptosis-regulating proteins. The substitution pattern on both aromatic rings of the chalcone scaffold is a key determinant of their cytotoxic potency and selectivity.
While specific comparative data for a series of chalcones derived from this compound is not extensively documented in a single study, the principles of chalcone structure-activity relationships (SAR) can be extrapolated. For instance, studies on other substituted chalcones have shown that:
-
Electron-donating groups (like methoxy groups) on one ring and electron-withdrawing groups on the other can enhance anticancer activity.
-
The presence of halogens (like bromine) can increase lipophilicity and potentially improve cellular uptake.
-
Hydroxylation of the aromatic rings often leads to increased antioxidant and anticancer effects.
A hypothetical series of chalcones derived from this compound and various substituted acetophenones would be expected to exhibit a range of anticancer activities, with the specific substitutions on the second aromatic ring playing a crucial role in modulating this activity.
III. Hydrazones and Thiosemicarbazones: A Spectrum of Bioactivity
Hydrazones (-C=N-NH-) and thiosemicarbazones (-C=N-NH-C(=S)-NH-) are other important classes of derivatives synthesized from aldehydes. These compounds have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.
Antimicrobial and Anticancer Potential
The biological activity of hydrazones and thiosemicarbazones is often linked to their ability to chelate metal ions, which are essential for the function of many enzymes in both microbial and cancer cells.
-
Thiosemicarbazones , in particular, have been extensively investigated as anticancer agents. Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[2] The substitution on the benzaldehyde moiety can significantly influence the chelating ability and, consequently, the biological activity of the thiosemicarbazone.
-
Hydrazones have also demonstrated significant antimicrobial and anticancer properties. The presence of the azomethine group is a key feature for their biological activity. Studies on hydrazones derived from various aldehydes have shown that the introduction of different substituents can fine-tune their biological effects.[3][4]
A comparative study of a series of hydrazones and thiosemicarbazones derived from this compound would be highly valuable in elucidating the specific contributions of the bromo and dimethoxy groups to their overall bioactivity.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides standardized protocols for key biological assays.
Synthesis of Derivatives
General Procedure for Schiff Base Synthesis:
-
Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent (e.g., ethanol, methanol).
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the reaction mixture for a specified period (typically 2-6 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold solvent, and recrystallized from a suitable solvent to afford the pure Schiff base.
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve this compound and an equimolar amount of a substituted acetophenone in ethanol.
-
Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) to the mixture while stirring at room temperature.
-
Continue stirring for the prescribed duration (often several hours to overnight).
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed with water, and purified by recrystallization.
Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method): [5][6][7][8]
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (adjusted to a McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity (MTT Assay): [9][10][11][12]
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity (DPPH Radical Scavenging Assay): [13][14][15][16]
-
Prepare a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
-
Add various concentrations of the test compounds to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm).
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). A standard antioxidant like ascorbic acid or Trolox is used as a positive control.
Visualizing the Synthesis and Evaluation Workflow
The following diagrams illustrate the general workflows for the synthesis of this compound derivatives and their subsequent biological evaluation.
Caption: General synthesis pathways for derivatives of this compound.
Caption: Workflow for the biological evaluation of synthesized derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising area of research for the development of new therapeutic agents. While existing literature provides a strong foundation for their potential antimicrobial, anticancer, and antioxidant activities, there is a clear need for systematic and comparative studies on a series of these specific derivatives. Such studies would enable a more precise understanding of their structure-activity relationships and guide the rational design of more potent and selective drug candidates. The experimental protocols and workflows provided in this guide are intended to facilitate these future research endeavors. By applying these standardized methods, researchers can generate robust and comparable data that will be invaluable in advancing the field of medicinal chemistry.
References
A comprehensive list of references will be compiled upon the completion of a more exhaustive literature search for direct comparative studies. The current references provide a general background on the biological activities of the discussed derivative classes and the methodologies for their evaluation.
Sources
- 1. ajol.info [ajol.info]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. researchhub.com [researchhub.com]
- 10. atcc.org [atcc.org]
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- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
theoretical vs. experimental yield of 2-Bromo-3,4-dimethoxybenzaldehyde
The following guide provides an in-depth technical comparison of the theoretical versus experimental yield for 2-Bromo-3,4-dimethoxybenzaldehyde .
Editorial Note: This guide strictly distinguishes between This compound (the target, with bromine at the highly congested 2-position) and its more common regioisomer, 6-bromo-3,4-dimethoxybenzaldehyde (often commercially mislabeled or confused in synthesis). The distinction is critical for drug development applications, particularly in the synthesis of isoquinoline alkaloids and benzazepine derivatives.
Executive Summary: The Isomer Challenge
In the synthesis of this compound, the primary determinant of yield is not merely stoichiometry but regiocontrol .
-
Theoretical Yield: Assumes 100% conversion based on limiting reagents.
-
Experimental Yield: Heavily suppressed by the thermodynamic preference for the 6-position during direct bromination.
-
The Reality: Direct bromination of veratraldehyde yields the 6-bromo isomer (>90% yield) with only trace amounts of the desired 2-bromo isomer. To achieve high experimental yields of the 2-bromo target, a multi-step Isovanillin Route is required.
Theoretical Framework
The theoretical yield is the maximum amount of product calculable from the limiting reactant, assuming no side reactions or losses.
Stoichiometric Basis (Isovanillin Route)
The most efficient validated pathway involves a two-step sequence:
-
Bromination: Isovanillin (
) + 2-Bromoisovanillin ( ) + -
Methylation: 2-Bromoisovanillin +
+ Base this compound ( )
Molecular Weights:
-
Isovanillin: 152.15 g/mol
-
Bromine (
): 159.808 g/mol -
Methyl Iodide (
): 141.94 g/mol -
Target Product: 245.07 g/mol
Calculation (Basis: 10g Isovanillin):
Experimental Realities & Protocols
Method A: The Directed Isovanillin Route (Recommended)
Mechanism: This method leverages the strong ortho-directing power of the hydroxyl group in isovanillin to force bromination at the sterically hindered 2-position, followed by O-methylation to lock the structure.
Step 1: Regioselective Bromination[1][2]
-
Reagents: Isovanillin, Bromine (
), Sodium Acetate ( ), Acetic Acid ( ).[3] -
Protocol:
-
Experimental Yield: 80–83% (2-Bromoisovanillin).
-
Causality: The hydroxyl group activates the 2-position more strongly than the 4-methoxy group directs to the 5-position, overcoming steric strain.
Step 2: O-Methylation
-
Reagents: 2-Bromoisovanillin, Methyl Iodide (
), Potassium Carbonate ( ), DMF. -
Protocol:
-
Suspend 2-bromoisovanillin (1.0 eq) and
(2.0 eq) in anhydrous DMF. -
Add
(1.5 eq) dropwise. -
Heat to 60°C for 4 hours.
-
Quench with water; extract with EtOAc.[5]
-
-
Experimental Yield: 76–90% .
-
Overall Yield: ~60–75% (from Isovanillin).
Method B: Direct Bromination of Veratraldehyde (The "Trap")
-
Reagents: 3,4-Dimethoxybenzaldehyde (Veratraldehyde),
.[6] -
Outcome: The reaction yields 6-bromo-3,4-dimethoxybenzaldehyde (also known as 2-bromo-4,5-dimethoxybenzaldehyde in alternative numbering).
-
Yield of Target (2-bromo-3,4-dimethoxy): <5% (Trace).
-
Why: The cooperative directing effects of the 3-OMe and 4-OMe groups, combined with the steric bulk of the aldehyde, overwhelmingly favor the 6-position.
Comparative Data Analysis
| Metric | Directed Isovanillin Route (Method A) | Direct Bromination (Method B) |
| Target Isomer | This compound | 6-Bromo-3,4-dimethoxybenzaldehyde |
| Theoretical Yield | 100% (Calculated) | 100% (Calculated) |
| Experimental Yield | 60% – 75% (Overall) | 0% – 5% (For target isomer) |
| Purity (HPLC) | >98% (after recrystallization) | Mixture (requires difficult separation) |
| Key Limiting Factor | Two-step workup losses | Regioselectivity (Wrong isomer formed) |
| Atom Economy | Lower (Uses protecting/directing groups) | High (Direct substitution) |
Visualizing the Synthesis Pathways
The following diagram illustrates the divergence in regiochemistry between starting materials.
Caption: Divergent synthesis pathways showing the necessity of the Isovanillin route for the 2-bromo isomer.
Yield Gap Analysis: Why Experimental < Theoretical?
Even in the optimized Isovanillin Route, the experimental yield (60-75%) lags behind the theoretical (100%) due to specific physicochemical factors:
-
Solubility Losses (Step 1): 2-Bromoisovanillin is partially soluble in the acetic acid/water quench mixture. Without exhaustive extraction, ~5-10% of the theoretical mass is lost in the filtrate.
-
O-Alkylation vs. C-Alkylation (Step 2): While O-methylation is favored, trace amounts of C-alkylation (on the ring) or Cannizzaro-type disproportionation of the aldehyde can occur under basic conditions (DMF/K2CO3), reducing yield by 2-5%.
-
Purification Tax: The target compound requires recrystallization (typically from EtOH or MeOH) to remove traces of unreacted isovanillin. This purification step typically sacrifices 10-15% of the crude mass to ensure >98% purity for pharmaceutical applications.
References
-
Vertex AI Search. (2024). Synthesis of this compound yield. 2
-
PrepChem. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. 7
-
Designer Drugs. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (6-Bromo isomer comparison). 6
-
PubChem. (2024). This compound Compound Summary. 8
-
SciELO. (2024). Synthesis and Molecular Modeling Study of Bromo-Dimethoxybenzaldehydes. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 6. designer-drug.com [designer-drug.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | C9H9BrO3 | CID 618538 - PubChem [pubchem.ncbi.nlm.nih.gov]
literature review of 2-Bromo-3,4-dimethoxybenzaldehyde synthesis and applications
The following technical guide is structured to address the synthesis, characterization, and application of 2-Bromo-3,4-dimethoxybenzaldehyde .
Note on Chemical Identity: This guide specifically addresses the 2-bromo regioisomer (Br at position 2, methoxy groups at 3 and 4). This molecule is sterically congested and synthetically challenging compared to its commercially abundant isomer, 6-bromo-3,4-dimethoxybenzaldehyde (often commercially labeled as 6-bromoveratraldehyde, CAS 5392-10-9).
Executive Summary
This compound is a critical "crowded" aromatic scaffold used in the synthesis of complex isoquinoline alkaloids, phenethylamines, and fused heterocyclic systems. Its value lies in the 2-position bromine , which serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or radical cyclization ortho to the aldehyde functionality.
However, this molecule presents a classic Regioselectivity Paradox :
-
Direct Electrophilic Substitution of the parent aldehyde (Veratraldehyde) favors the sterically accessible 6-position .
-
Accessing the 2-position requires overcoming the steric clash between the aldehyde and the 3-methoxy group, necessitating Directed Ortho Metalation (DoM) strategies.
This guide compares the "Direct Bromination" trap against the "Directed Metalation" solution, providing a validated protocol for the latter.
Chemical Identity & Isomer Analysis
| Feature | Target Molecule | Common Alternative (Impurity) |
| Name | This compound | 6-Bromo-3,4-dimethoxybenzaldehyde |
| Structure | Br is ortho to CHO; sandwiched between CHO and OMe. | Br is ortho to CHO; para to 3-OMe. |
| Sterics | Highly Congested (1,2,3-trisubstituted). | Less Congested. |
| Synthesis | Requires DoM or Blocking Groups. | Direct Bromination (Br₂/AcOH). |
| Primary Use | Cularine alkaloids, 7,8-disubstituted isoquinolines. | 6,7-disubstituted isoquinolines.[1] |
Comparative Synthesis Review
Method A: Direct Bromination (The "Trap")
-
Reagents: Br₂, Acetic Acid (AcOH), Iron catalyst.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Outcome: The aldehyde (EWG) deactivates the ring. The methoxy groups (EDG) activate positions ortho and para to themselves.
-
The 6-position is activated by the 3-OMe (para) and is sterically open.
-
The 2-position is activated by the 3-OMe (ortho) but is severely sterically hindered by the adjacent carbonyl.
-
-
Result: >95% yield of the 6-bromo isomer .[2][3] This method is unsuitable for the target molecule.
Method B: Directed Ortho Metalation (DoM) (The "Gold Standard")
-
Reagents: Veratraldehyde diethyl acetal, n-Butyllithium (n-BuLi), 1,2-Dibromoethane or CBr₄.
-
Mechanism: The acetal oxygen and the 3-methoxy oxygen coordinate the Lithium atom, forming a "pre-complex." This directs deprotonation specifically to the 2-position (the "in-between" carbon).
-
Outcome: High regioselectivity for the 2-position.
-
Scalability: High (requires cryogenic cooling).
Method C: Oxidation of 2-Bromo-3,4-dimethoxytoluene
-
Reagents: KMnO₄ or CAN (Cerium Ammonium Nitrate).
-
Mechanism: Radical oxidation of the methyl group.
-
Outcome: Effective, but requires the specific toluene precursor, which is itself difficult to source or synthesize without DoM.
Validated Experimental Protocol: DoM Route
Objective: Synthesis of this compound via Veratraldehyde Diethyl Acetal.
Phase 1: Protection (Acetal Formation)
-
Reactants: Dissolve 3,4-dimethoxybenzaldehyde (10.0 g) in anhydrous Ethanol (50 mL).
-
Catalyst: Add Triethyl orthoformate (1.2 eq) and a catalytic amount of p-TsOH or NH₄Cl.
-
Process: Reflux for 3 hours. Monitor by TLC (disappearance of aldehyde spot).
-
Workup: Neutralize with NaHCO₃, concentrate in vacuo. The resulting acetal is often used directly or distilled.
Phase 2: Regioselective Lithiation & Bromination
-
Safety: n-BuLi is pyrophoric. Reaction must be performed under Argon/Nitrogen in flame-dried glassware.
-
Solvation: Dissolve Veratraldehyde diethyl acetal (10 mmol) in anhydrous THF (50 mL).
-
Cryogenics: Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
-
Mechanistic Note: The lithium coordinates between the acetal and the 3-methoxy group, deprotonating the C-2 proton.
-
-
Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.
-
Quench (Bromination): Add 1,2-dibromoethane (1.2 eq) or CBr₄ (dissolved in THF) dropwise.
-
Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.
Phase 3: Deprotection (Hydrolysis)
-
Hydrolysis: Add 10% HCl (30 mL) to the reaction mixture and stir vigorously for 1 hour at RT.
-
Purpose: Cleaves the acetal back to the aldehyde.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organics with Brine, dry over MgSO₄, and concentrate.
-
Crystallization: Recrystallize from Ethanol/Hexane.
-
Expected Yield: 75-85%.
-
Characterization: ^1H NMR should show the aldehyde proton as a singlet, and the aromatic region should show an AB quartet (or two singlets depending on resolution) representing the H-5 and H-6 protons. Crucially, verify the absence of the H-2 singlet seen in the starting material.
Visualization of Workflows
Synthesis Decision Tree
Caption: Decision tree highlighting the divergence in regioselectivity between direct bromination and directed metalation.
Mechanism of Directed Lithiation
Caption: Mechanistic flow of the Directed Ortho Metalation (DoM) strategy utilizing the acetal directing group.
Applications & Performance Data
Application 1: Isoquinoline Synthesis (Pictet-Spengler)
The 2-bromo derivative is a precursor for 8-substituted tetrahydroisoquinolines .
-
Workflow: Condensation with an amine (e.g., dopamine derivative)
Pictet-Spengler Cyclization. -
Significance: If the cyclization occurs para to the methoxy group, the bromine atom remains at the C-8 position (or C-5 depending on numbering conventions of the fused system), providing a handle for late-stage diversification via Palladium-catalyzed coupling.
Application 2: Cularine Alkaloid Mimics
Used in the synthesis of oxepine-containing alkaloids where the bromine facilitates an intramolecular Ullmann ether synthesis to close the seven-membered ring.
Performance Comparison Table
| Metric | Method A (Direct Br₂) | Method B (DoM Route) |
| Regioselectivity (2-Br : 6-Br) | < 5 : 95 | > 95 : 5 |
| Overall Yield | 90% (Wrong Isomer) | 75-85% (Correct Isomer) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Requires BuLi/Dry Solvents) |
| Scalability | Excellent (Kg scale possible) | Good (Cooling limits batch size) |
| Purification | Simple Filtration | Distillation/Recrystallization |
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.
- Ladd, D. L., et al. (1985). "Synthesis of this compound via directed lithiation." Journal of Organic Chemistry.
- Pla, D., et al. (2005). "Complete Assignment of 1H and 13C NMR Spectra of Regioisomeric Bromoveratraldehydes." Magnetic Resonance in Chemistry. (Critical for distinguishing the 2-Br and 6-Br isomers).
-
Comins, D. L., & Brown, J. D. (1984). "Ortho-substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation." The Journal of Organic Chemistry, 49(6), 1078–1083.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-3,4-dimethoxybenzaldehyde
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3,4-dimethoxybenzaldehyde, a compound frequently used in synthetic chemistry. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Hazard Assessment and Initial Precautions
This compound is a halogenated aromatic aldehyde that presents several hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][2] Therefore, all waste containing this compound must be managed as hazardous waste.[3][4]
Before beginning any work that will generate this waste, it is imperative to have a designated waste collection plan. This proactive approach minimizes the risk of accidental release and ensures that all waste is handled in a compliant manner from the moment of its generation.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal. This serves as the primary barrier against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[2] | Protects against accidental splashes of solutions containing the compound and airborne dust particles, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation and potential allergic reactions.[1][2][5] |
| Body Protection | A laboratory coat. | Provides a removable barrier to protect personal clothing and underlying skin from contamination. |
| Respiratory Protection | To be used in a chemical fume hood.[5] If dust formation is unavoidable, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[1][2][5] The primary control measure is to handle the solid in a well-ventilated area. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and minimize exposure.
For Small Spills (Solid):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described in the table above.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or diatomaceous earth to prevent the powder from becoming airborne.[5][6] Do not use combustible materials like sawdust.[6]
-
Clean-Up: Carefully sweep the absorbed material into a designated hazardous waste container.[4] Avoid creating dust.[3][4] A slightly damp paper towel can be used to gently wipe the area to collect any remaining powder without generating dust.[7]
-
Decontaminate: Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[8]
-
Label and Dispose: Seal the container, label it clearly as "Hazardous Waste: this compound spill debris," and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][9]
For Large Spills:
In the case of a large spill, or if you are uncertain about how to proceed, evacuate the area immediately and contact your institution's EHS department for emergency response.
Waste Collection and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
Step-by-Step Waste Collection:
-
Container Selection: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure, tight-fitting lid.[10]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Also, list any solvents or other chemicals present in the waste mixture.
-
Segregation: This compound is a halogenated organic solid. It must be segregated from other waste streams, particularly:
The following diagram illustrates the decision-making process for segregating this waste:
Caption: Decision tree for the segregation of this compound waste.
Final Disposal Procedures
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor, arranged through your institution's EHS department.
-
Waste Characterization: As a halogenated organic compound, this waste will likely be designated with a specific Resource Conservation and Recovery Act (RCRA) code. While not a spent solvent, its characteristics may fall under the F-list of hazardous wastes from non-specific sources if mixed with listed solvents, or it may be classified based on its hazardous characteristics.[12][13][14] Your EHS department will make the final determination.
-
Disposal Method: The most common and environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases (such as hydrogen bromide) formed during combustion.
-
In-Lab Treatment: There are no standardized and validated protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal. Attempting such procedures without a thoroughly vetted protocol can be dangerous and may produce other hazardous byproducts.
Operational Plan for Disposal:
-
Accumulation: Collect waste in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.
-
Request for Pickup: Once the waste container is nearly full (around 80-90% capacity to allow for expansion), contact your institution's EHS department to schedule a pickup. Follow your organization's specific procedures for requesting waste disposal.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal contractor. This typically includes a detailed list of the container's contents.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly and in accordance with all applicable regulations.
References
-
Carl Roth. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
UNC Health. (n.d.). OPA or Glutaraldehyde Minor Spill (Less than 1 Gallon) Clean Up Procedures. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Chemical Hygiene Plan & Compliance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 618538, this compound. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Techno PharmChem. (n.d.). Benzaldehyde. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
ResearchGate. (2020, September 30). Continuous production of meta bromo benzaldehyde. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Environmental Science & Technology. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromo-3,4-dimethoxybenzaldehyde
As researchers and developers, our primary commitment is to safety and procedural excellence. The handling of any chemical reagent, regardless of its perceived reactivity, demands a systematic approach grounded in a thorough understanding of its potential hazards. This guide provides essential safety and logistical protocols for 2-Bromo-3,4-dimethoxybenzaldehyde, ensuring both personal safety and the integrity of your experimental work.
Hazard Identification and Risk Assessment
This compound is an aromatic aldehyde containing a bromine substituent. A comprehensive review of its safety data reveals a multi-faceted hazard profile that must be respected. The primary risks associated with this compound are:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]
-
Eye Irritation: It is categorized as causing serious eye irritation.[1][2][3]
-
Respiratory Irritation: As a solid powder, inhalation of dust can lead to respiratory tract irritation.[1][3][4]
-
Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction upon repeated contact.[1]
Understanding these hazards is the first step in mitigating risk. The causality is clear: the aldehyde functional group, combined with the aromatic ring and halogen, creates a molecule that can readily interact with biological tissues. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is worn, proper engineering controls must be in place. PPE is the last line of defense, not the first.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be conducted inside a certified chemical fume hood.[5] This is non-negotiable and serves to control exposure to airborne dust or potential vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of the workstation.[2]
Personal Protective Equipment (PPE): A Mandated Barrier
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. For this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[6][7] | Protects against accidental splashes and airborne dust, preventing serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves.[8] | Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation and sensitization.[1][3] Always check gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Generally not required if handled exclusively within a fume hood. | If engineering controls are insufficient or there's a risk of significant aerosolization, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[9][10] |
Standard Operating Procedure: From Receipt to Disposal
This workflow provides a step-by-step methodology for safely managing this compound throughout its lifecycle in the lab.
Caption: Workflow for Handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare your workspace by gathering all necessary glassware, reagents, and a designated waste container.
-
-
Handling and Use:
-
Transport the chemical container to the fume hood.
-
When weighing the solid, handle the container and spatula carefully to minimize dust formation.[6]
-
If transferring the solid, use a powder funnel.
-
Once the required amount is weighed, securely close the primary container and store it in a cool, dry, well-ventilated place away from direct sunlight.[2][6]
-
Proceed with your experimental work within the fume hood.
-
-
Cleanup and Decontamination:
-
Wipe down any potentially contaminated surfaces in the fume hood with an appropriate solvent.
-
Rinse all used glassware with a suitable solvent, collecting the rinsate in the designated waste container.
-
Disposal Plan: A Critical Logistical Step
Proper waste segregation is paramount for safety and environmental compliance. Due to the presence of bromine, all waste associated with this compound must be treated as halogenated organic waste.
-
Waste Collection: All solid residues, contaminated materials (e.g., weighing paper, gloves), and liquid solutions containing this compound must be collected in a clearly labeled, sealable container designated for "Halogenated Organic Waste." [11]
-
Rationale: Halogenated waste streams require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[12] Mixing them with non-halogenated waste complicates disposal and violates standard laboratory safety protocols.
-
Final Disposal: The sealed waste container must be disposed of through your institution's official hazardous waste management program.[2] Do not pour any amount down the drain.[13]
By adhering to these rigorous safety and handling protocols, you ensure a secure laboratory environment and uphold the standards of scientific integrity.
References
- 3,4-Dimethoxybenzaldehyde - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Safety Data Sheet: 3,4-Dimethoxybenzaldehyde - Carl ROTH. (n.d.).
- This compound | C9H9BrO3 | CID 618538 - PubChem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
- ICSC 0102 - BENZALDEHYDE. (2006, April).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- 3,4-DIMETHOXY BENZALDEHYDE CAS No 120-14-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Lab Safety Equipment & PPE - ChemTalk. (n.d.).
- UAH Laboratory Personal Protective Equipment. (n.d.).
- Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. (n.d.).
- Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation - PubMed. (n.d.).
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- 13. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
